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Monna

Cat. No.: B560329
M. Wt: 338.3 g/mol
InChI Key: JIVRLHBAUUZTNC-UHFFFAOYSA-N
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Description

MONNA is a selective inhibitor of anoctamin-1 (ANO1;  IC50 = 0.08 µM in Xenopus oocytes), a calcium-activated chloride channel (CaCC). It is selective for ANO1 over the chloride channels bestrophin-1, chloride channel protein 2, and cystic fibrosis transmembrane conductance regulator up to 10 µM. This compound (10 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. It also hyperpolarizes isolated rat mesenteric arteries under resting conditions.>Potent and selective blocker for TMEM16A/Anoctamin-1 (ANO1)>Potent TMEM16A (Anoctamin-1) blocker (IC50 = 80 nM). Exhibits >100-fold selectivity for TMEM16A over bestrophin-1, CLC2 and CFTR. Induces vasorelaxation of rodent resistance arteries in presence or absence of chloride ions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O5 B560329 Monna

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-25-17-9-12(8-11-4-2-3-5-14(11)17)19-16-7-6-13(20(23)24)10-15(16)18(21)22/h2-10,19H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVRLHBAUUZTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MONNA, a Selective ANO1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) has emerged as a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2][3] ANO1, also known as TMEM16A, is implicated in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability, and its dysregulation is associated with various pathologies such as cancer, hypertension, and cystic fibrosis.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on ANO1, its impact on cellular signaling pathways, and its off-target profile. The guide also includes a compilation of quantitative data and detailed experimental protocols relevant to the study of this compound and other ANO1 inhibitors.

Introduction to this compound and its Target: ANO1

This compound is a small molecule inhibitor belonging to the anthranilic acid derivatives class.[1] It has been identified as a highly potent blocker of the ANO1 channel.[1][2] ANO1 is a transmembrane protein that forms a channel permeable to chloride ions upon activation by intracellular calcium.[3] The flux of chloride ions through ANO1 channels plays a critical role in setting the membrane potential and driving fluid transport across epithelial tissues.[4]

The aberrant expression and activity of ANO1 have been linked to several diseases. In many cancers, including those of the prostate, breast, and esophagus, ANO1 is overexpressed and contributes to tumor growth, proliferation, and metastasis.[4][5] This makes ANO1 a promising therapeutic target for oncology. Furthermore, its role in smooth muscle contraction and fluid secretion suggests its potential as a target for treating hypertension, asthma, and diarrhea.[3][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct blockade of the ANO1 chloride channel.[1][3] This inhibition prevents the efflux of chloride ions, thereby altering the cell's membrane potential and downstream cellular processes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating its efficacy.

Target Species Experimental System IC50 Value Reference
ANO1Xenopus laevis (xANO1)Oocyte expression0.08 µM[1][2]
ANO1Human (hANO1)HEK293 cell expression1.27 µM[2][4]
Selectivity Profile

A crucial aspect of a pharmacological inhibitor is its selectivity for the intended target. This compound has been shown to be highly selective for ANO1 over other chloride channels.

Channel Species Concentration Tested Inhibition Reference
Bestrophin-1Mouse (mBest1)30 µMNot appreciable[6]
Bestrophin-1Human (hBest1)10 µMNot appreciable[6]
CLC2Mouse (mCLC2)10 µMNot appreciable[6]
CFTRHuman (hCFTR)10 µMNot appreciable[1][6]
Off-Target Effects

While this compound is a selective ANO1 inhibitor, some studies have reported off-target effects, particularly concerning intracellular calcium signaling. It is important for researchers to consider these effects in their experimental design. Several TMEM16A inhibitors, including this compound, have been shown to decrease intracellular calcium elevation induced by stimuli that act on intracellular calcium stores.[7] This effect was observed in cells both with and without TMEM16A expression, suggesting a mechanism independent of ANO1 inhibition.[7]

This compound and Cellular Signaling Pathways

The inhibition of ANO1 by this compound has significant consequences for various cellular signaling pathways, particularly in the context of cancer. ANO1 has been shown to modulate the activity of key signaling cascades, including the EGFR/MAPK and TGF-β pathways.[4][5]

EGFR/MAPK Pathway

The Epidermal Growth Factor Receptor (EGFR) and the subsequent Mitogen-Activated Protein Kinase (MAPK) pathway are critical for cell proliferation, survival, and migration. ANO1 has been shown to interact with and modulate the activity of EGFR.[5] By inhibiting ANO1, this compound can indirectly suppress the EGFR/MAPK signaling cascade, leading to reduced cancer cell growth and proliferation.[4][5]

EGFR_MAPK_Pathway This compound This compound ANO1 ANO1 This compound->ANO1 Inhibits EGFR EGFR ANO1->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Figure 1: this compound's inhibitory effect on the ANO1-mediated EGFR/MAPK signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In some cancers, ANO1 overexpression has been linked to the modulation of TGF-β signaling, promoting tumor invasion.[4][5] this compound's inhibition of ANO1 can potentially interfere with this process.

TGFB_Pathway This compound This compound ANO1 ANO1 This compound->ANO1 Inhibits TGFB_R TGF-β Receptor ANO1->TGFB_R Modulates Smads Smad Proteins TGFB_R->Smads Gene_Expression Target Gene Expression Smads->Gene_Expression Invasion Tumor Invasion Gene_Expression->Invasion

Figure 2: Postulated inhibitory effect of this compound on ANO1's modulation of the TGF-β signaling pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on ANO1 activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity.

Objective: To measure the inhibitory effect of this compound on ANO1 chloride currents in a whole-cell patch-clamp configuration.

Materials:

  • HEK293 cells transiently or stably expressing human ANO1.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and an appropriate concentration of free Ca2+ to activate ANO1 (e.g., 4.5 µM) (pH 7.2 with CsOH).[2]

  • This compound stock solution (in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture HEK293-hANO1 cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.[8]

  • Record baseline currents.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1-10 µM).[2]

  • After a pre-incubation period (e.g., 10 minutes), record the currents again in the presence of this compound.[2]

  • Wash out the compound and record the recovery of the current.

  • Analyze the data to determine the percentage of inhibition and construct a dose-response curve to calculate the IC50.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293-hANO1 cells Giga_Seal Form Giga-ohm Seal Cell_Culture->Giga_Seal Pipette_Pulling Pull Patch Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Apply_this compound Apply this compound Baseline->Apply_this compound Record_Inhibition Record Currents with this compound Apply_this compound->Record_Inhibition Washout Washout this compound Record_Inhibition->Washout Inhibition_Calc Calculate % Inhibition Washout->Inhibition_Calc Dose_Response Construct Dose-Response Curve Inhibition_Calc->Dose_Response IC50_Calc Determine IC50 Dose_Response->IC50_Calc

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of this compound's effect on ANO1.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the ANO1 calcium-activated chloride channel. Its potency and selectivity make it a lead compound for the development of novel therapeutics targeting a range of diseases, including cancer and secretory disorders. A thorough understanding of its mechanism of action, including its on-target and off-target effects, is essential for its effective use in research and drug development. This guide provides a foundational understanding of this compound's interaction with ANO1 and its impact on cellular signaling, along with practical experimental protocols to facilitate further investigation.

References

The Potent and Selective ANO1 Inhibitor MONNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MONNA, or N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, has emerged as a highly potent and selective inhibitor of the calcium-activated chloride channel (CaCC), Anoctamin-1 (ANO1), also known as TMEM16A. ANO1 is a crucial protein involved in a variety of physiological processes, and its dysregulation has been implicated in numerous diseases, including cancer, hypertension, and cystic fibrosis. This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and detailed experimental protocols for its characterization, aimed at facilitating further research and drug development efforts.

Target Profile: Anoctamin-1 (ANO1)

ANO1 is a transmembrane protein that functions as a calcium-activated chloride channel. The influx of calcium ions into the cell triggers the opening of the ANO1 channel, leading to the efflux of chloride ions. This ion movement plays a critical role in cellular processes such as fluid secretion, smooth muscle contraction, and cell proliferation.[1] In various cancers, ANO1 is overexpressed and contributes to tumor growth and metastasis, making it a promising therapeutic target.

This compound: A Selective Antagonist of ANO1

This compound selectively blocks the chloride current mediated by the ANO1 channel. Its inhibitory effect has been demonstrated in various experimental systems, including Xenopus oocytes expressing ANO1 and human cell lines.

Quantitative Data Summary

The inhibitory potency of this compound on ANO1 has been quantified through the determination of its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against ANO1.

Experimental SystemIC50 Value (µM)Reference
Xenopus laevis oocytes expressing xANO10.08[1]
Human ANO1 (hANO1)1.27[1]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (this compound) has been described. The final step of the synthesis involves the hydrolysis of the corresponding methyl ester derivative using lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water, followed by acidification and extraction.[2][3]

Electrophysiological Measurement of ANO1 Chloride Current

The inhibitory effect of this compound on ANO1 channel activity can be precisely measured using electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes or whole-cell patch clamp in mammalian cells.

Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes [1]

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding human or Xenopus ANO1.

  • Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Activate ANO1 currents by applying a solution containing a calcium ionophore (e.g., A23187) and Ca2+, or by intracellular Ca2+ injection.

    • To determine the IC50, apply varying concentrations of this compound to the bath and measure the resulting inhibition of the ANO1 current.

Visualization of the Experimental Workflow:

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording oocyte_prep Isolate and Defolliculate Xenopus Oocytes injection Inject ANO1 cRNA oocyte_prep->injection incubation Incubate for 2-4 days injection->incubation placement Place oocyte in recording chamber incubation->placement impale Impale with microelectrodes placement->impale clamp Voltage clamp at -60 mV impale->clamp activate Activate ANO1 with Ca2+ clamp->activate apply_this compound Apply varying [this compound] activate->apply_this compound record Record current inhibition apply_this compound->record

Diagram 1: Workflow for electrophysiological measurement of this compound's effect on ANO1.
Cell Viability and Proliferation Assays

To assess the impact of this compound on cancer cell viability and proliferation, standard colorimetric or luminescence-based assays can be employed. The MTT assay is a widely used method for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Logical Relationship of the MTT Assay:

G viable_cells Viable Cells (Active Metabolism) formazan Formazan (Purple Crystals) viable_cells->formazan Reduction mtt MTT (Yellow Tetrazolium Salt) mtt->formazan solubilization Solubilization formazan->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance

Diagram 2: Principle of the MTT cell viability assay.

Signaling Pathways

ANO1 has been shown to interact with and modulate the activity of several key signaling pathways involved in cancer progression. A notable interaction is with the Epidermal Growth Factor Receptor (EGFR). Overexpression of ANO1 can lead to the activation of EGFR and its downstream signaling cascades, promoting cell proliferation and survival.

Simplified ANO1-EGFR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates Cl_efflux Cl- Efflux ANO1->Cl_efflux Proliferation Cell Proliferation EGFR->Proliferation Promotes This compound This compound This compound->ANO1 Inhibits Ca2 Ca2+ Ca2->ANO1 Activates

Diagram 3: this compound's inhibition of ANO1 and its effect on a downstream signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the ANO1 channel. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting diseases driven by ANO1 hyperactivity. The experimental protocols and data presented in this guide are intended to support the research community in further exploring the potential of this compound and the broader field of ANO1-targeted drug discovery.

References

An In-depth Technical Guide to the Discovery and Synthesis of MONNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MONNA, or N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, has emerged as a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1][2] ANO1 is implicated in a variety of physiological processes and its dysregulation is associated with numerous diseases, including hypertension, cystic fibrosis, and cancer.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development. The document details the synthetic chemistry, experimental protocols for biological evaluation, and quantitative data on the activity of this compound.

Discovery and Rationale

The discovery of this compound was driven by the need for selective pharmacological tools to study the physiological roles of the ANO1 channel. Prior to its development, the field was hampered by a lack of potent and specific inhibitors. Researchers at the Korea Institute of Science and Technology synthesized a series of anthranilic acid derivatives and identified this compound as a lead compound through a systematic structure-activity relationship (SAR) study.[1][5] The core rationale was to develop a molecule that could selectively block ANO1-mediated chloride currents with high affinity, thereby enabling the dissection of its function in various cellular and physiological contexts.

Synthesis of this compound

The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation reaction, a classic method for the formation of carbon-nitrogen bonds. This reaction couples an aryl amine with an aryl halide. In the case of this compound, the synthesis involves the condensation of 5-nitroanthranilic acid with an appropriate 2-halo-4-methoxynaphthalene derivative.

Proposed Synthetic Protocol: Ullmann Condensation

While the precise, step-by-step industrial synthesis protocol for this compound is not publicly available, a detailed experimental procedure can be extrapolated from established Ullmann condensation methodologies for N-aryl anthranilic acids.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 5-Nitroanthranilic Acid p1 This compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) r1->p1 + r2 2-Bromo-4-methoxynaphthalene r2->p1 reagent Cupric Oxide (CuO) - Catalyst Anhydrous Potassium Carbonate (K2CO3) - Base Solvent (e.g., DMF or NMP) Heat

Caption: Proposed synthetic route for this compound via Ullmann condensation.

Materials:

  • 5-Nitroanthranilic acid

  • 2-Bromo-4-methoxynaphthalene

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitroanthranilic acid (1 equivalent), 2-bromo-4-methoxynaphthalene (1.1 equivalents), cupric oxide (catalytic amount, e.g., 0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar solvent such as DMF or NMP to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it under reflux with vigorous stirring for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the ANO1 calcium-activated chloride channel.[1] Its mechanism of action involves the direct blockade of the ANO1 channel pore, preventing the efflux of chloride ions that is normally triggered by an increase in intracellular calcium.[4]

Signaling Pathway

The following diagram illustrates the role of ANO1 in a generalized signaling pathway and the point of inhibition by this compound.

G agonist Agonist (e.g., ATP) receptor GPCR / Receptor Tyrosine Kinase agonist->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to IP3R ca2_cyto Cytosolic Ca²⁺ ↑ er->ca2_cyto releases ca2_er Ca²⁺ ano1 ANO1 Channel ca2_cyto->ano1 activates cl_out Cl⁻ Efflux ano1->cl_out response Cellular Response (e.g., fluid secretion, smooth muscle contraction) cl_out->response This compound This compound This compound->ano1 inhibits

Caption: this compound's inhibition of the ANO1 signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key inhibitory concentrations.

Target Species Assay IC₅₀ (µM) Reference
ANO1 (xANO1)Xenopus laevisTwo-electrode voltage clamp0.08[1][2][5]
ANO1 (hANO1)HumanWhole-cell patch clamp1.27[5]
Bestrophin-1Mouse-> 30[1]
CLC2--> 30[1]
CFTRHuman-> 10[1][5]

Experimental Protocols

High-Throughput Screening (HTS) for ANO1 Inhibitors

A common method for screening ANO1 inhibitors utilizes a cell-based assay with a halide-sensitive yellow fluorescent protein (YFP).

Principle:

Cells co-expressing ANO1 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are used. Activation of ANO1 by an agonist (e.g., ATP to raise intracellular Ca²⁺) leads to an influx of iodide (I⁻) from the extracellular solution. The binding of I⁻ to YFP quenches its fluorescence. Inhibitors of ANO1 will prevent this I⁻ influx and thus prevent the quenching of YFP fluorescence.

Experimental Workflow:

G start Start: Plate ANO1/YFP expressing cells in 96-well plate wash Wash cells with buffer start->wash add_compound Add test compounds (e.g., this compound) wash->add_compound incubate Incubate add_compound->incubate measure_baseline Measure baseline YFP fluorescence incubate->measure_baseline add_agonist_iodide Add ATP + Iodide solution measure_baseline->add_agonist_iodide measure_quench Measure YFP fluorescence quenching add_agonist_iodide->measure_quench analyze Analyze data: Calculate % inhibition measure_quench->analyze

Caption: Workflow for YFP-based high-throughput screening of ANO1 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the inhibitory effect of compounds on ion channels.

Cell Preparation:

  • Cell Culture: Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding human ANO1 using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.[2]

Solutions:

  • Intracellular (Pipette) Solution (in mM): 146 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Free Ca²⁺ concentration is buffered to the desired level (e.g., by adding CaCl₂).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

Recording Protocol:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit ANO1 currents.

  • Drug Application: Perfuse the bath with the extracellular solution containing this compound at various concentrations to determine its inhibitory effect on the ANO1 current.

Conclusion

This compound is a pivotal pharmacological tool for the study of ANO1 channels. Its high potency and selectivity make it an invaluable reagent for investigating the physiological and pathophysiological roles of ANO1. The synthetic route via Ullmann condensation is well-established for this class of compounds, and its biological activity can be robustly characterized using YFP-based screening and patch-clamp electrophysiology. This guide provides the foundational technical information required for researchers to synthesize, utilize, and further investigate this important molecule.

References

Chemical properties of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information on its constituent chemical moieties and analogous structures to provide a predictive but thorough resource.

Chemical Properties

N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, also known as 2-(4-methoxynaphthalen-2-ylamino)-5-nitrobenzoic acid, is a diarylamine carboxylic acid derivative. Its structure combines a 5-nitroanthranilic acid moiety with a 4-methoxy-naphthalene group.

Table 1: Predicted Physicochemical Properties of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

PropertyValueSource/Basis
Molecular Formula C18H14N2O5Molbase
Molecular Weight 338.314 g/mol Molbase
CAS Number 1572936-83-4Molbase
Appearance Predicted to be a yellow or orange solidAnalogy to 5-nitroanthranilic acid and other N-aryl anthranilic acids.
Melting Point Not available. Expected to be a high-melting solid.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.General solubility of N-aryl anthranilic acids.
pKa Not available. Expected to have acidic properties due to the carboxylic acid group.

Table 2: Properties of Key Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Nitroanthranilic acid C7H6N2O4182.13268-272 (decomposes)Not available
2-Bromo-4-methoxynaphthalene C11H9BrO237.09Not availableNot available
2-Amino-4-methoxynaphthalene C11H11NO173.21Not availableNot available
2-Chloro-5-nitrobenzoic acid C7H4ClNO4201.57164-166Not available

Proposed Synthesis

The synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid can be achieved via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. Two plausible routes are proposed:

  • Route A: Coupling of 5-nitroanthranilic acid with a halogenated 4-methoxynaphthalene.

  • Route B: Coupling of a halogenated 5-nitrobenzoic acid with 2-amino-4-methoxynaphthalene.

Route A is detailed below as it utilizes commercially available 5-nitroanthranilic acid.

Diagram 1: Proposed Synthesis of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product 5-Nitroanthranilic_acid 5-Nitroanthranilic acid Reaction_Vessel Reaction Vessel (Solvent, Base, Cu Catalyst) 5-Nitroanthranilic_acid->Reaction_Vessel 2-Bromo-4-methoxynaphthalene 2-Bromo-4-methoxynaphthalene 2-Bromo-4-methoxynaphthalene->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Crude Product Chromatography Column Chromatography Filtration->Chromatography Purification Final_Product N-((4-methoxy)-2-naphthyl)- 5-nitroanthranilic acid Chromatography->Final_Product

Caption: Proposed synthesis workflow for N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid.

Experimental Protocol: Ullmann Condensation

This protocol is a proposed method and should be optimized for best results.

Materials:

  • 5-Nitroanthranilic acid

  • 2-Bromo-4-methoxynaphthalene (or 2-iodo-4-methoxynaphthalene)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-nitroanthranilic acid (1.0 eq), 2-bromo-4-methoxynaphthalene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of 2-3 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid.

Spectroscopic Characterization (Predicted)

The following tables provide predicted spectroscopic data based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~9.5s1H-NH-
~8.5d1HAromatic H (proton ortho to -NO₂)
~8.2d1HAromatic H (proton on naphthalene ring)
~8.0dd1HAromatic H (proton meta to -NO₂ and ortho to -NH-)
~7.8-7.2m5HAromatic H (remaining protons on both rings)
~3.9s3H-OCH₃

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~168-COOH
~155C-OCH₃ on naphthalene ring
~145-120Aromatic carbons
~118-110Aromatic carbons
~56-OCH₃

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3000-2500O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1580, ~1340N-O stretch (nitro group)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (ether)

Potential Biological Activities and Signaling Pathways

While the specific biological activities of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid have not been reported, derivatives of anthranilic acid are known to possess a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2][3][4][5] The presence of the nitro group may enhance its cytotoxic effects, as seen in other nitroanthranilic acid derivatives.[1][2]

Diagram 2: Potential Biological Screening Workflow

Biological_Screening cluster_screening Initial Screening cluster_pathway Mechanism of Action Studies cluster_development Lead Optimization Compound N-((4-methoxy)-2-naphthyl)- 5-nitroanthranilic acid Anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Anticancer Anticancer Assay (e.g., MTT on cell lines) Compound->Anticancer Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Anti_inflammatory->Pathway_Analysis Positive Hit Antimicrobial->Pathway_Analysis Positive Hit Anticancer->Pathway_Analysis Positive Hit Target_Identification Target Identification (e.g., Proteomics) Pathway_Analysis->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

Caption: A logical workflow for the biological evaluation of the title compound.

Potential Signaling Pathways to Investigate:

  • Inflammation: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory drugs.[5]

  • Cancer: Induction of apoptosis through caspase activation, cell cycle arrest, or inhibition of protein kinases are potential anticancer mechanisms.

  • Antimicrobial: Inhibition of essential enzymes in bacterial or fungal metabolic pathways.

Safety and Handling

The specific toxicity of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid is unknown. However, based on its components, it should be handled with care in a laboratory setting. Nitroaromatic compounds can be mutagenic, and aromatic amines can be toxic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding the experimental protocol and predicted data, should be used as a guide and is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

The Potent and Selective Blockade of ANO1 Calcium-Activated Chloride Channels by MONNA: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial component of calcium-activated chloride channels (CaCCs).[1][2] These channels are integral to a wide array of physiological processes, including epithelial secretion, smooth muscle contraction, sensory transduction, and nociception.[1][3] The discovery and characterization of selective modulators for ANO1 are paramount for dissecting its physiological roles and for the development of novel therapeutics for conditions such as hypertension, asthma, cystic fibrosis, and pain.[2][3] This technical guide provides an in-depth analysis of the inhibitory effects of N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA) on ANO1 channels, presenting key quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.

Quantitative Analysis of this compound's Inhibitory Action

This compound has been identified as a potent and selective inhibitor of ANO1 channels.[1][2] Its inhibitory efficacy has been quantified against both human (hANO1) and Xenopus laevis (xANO1) orthologs, demonstrating its cross-species activity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting this compound's potent blockade of ANO1.

TargetIC50 (µM)Experimental SystemReference
hANO1 1.27HEK293 cells[1][4]
xANO1 (slow current) 1.0Xenopus laevis oocytes[1]
xANO1 0.08Xenopus laevis oocytes[2][3]

Furthermore, selectivity studies have demonstrated that this compound exhibits a high degree of specificity for ANO1 over other chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR), ClC-2, and Bestrophin-1, which were not significantly blocked by concentrations up to 30 µM.[2][3]

Experimental Protocols

The characterization of this compound's inhibitory effect on ANO1 channels has been primarily achieved through electrophysiological techniques. The following sections detail the key experimental methodologies employed.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This technique is utilized to measure the activity of hANO1 channels heterologously expressed in a mammalian cell line.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.

  • Cells are transiently transfected with a plasmid encoding human ANO1. Co-transfection with a fluorescent protein (e.g., EGFP) allows for the identification of successfully transfected cells.[1]

Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed on single, fluorescently identified cells 24-72 hours post-transfection.[1]

  • Borosilicate glass pipettes with a resistance of 3–5 MΩ are used to form a high-resistance seal with the cell membrane.[1]

  • The intracellular pipette solution is designed to activate ANO1 and typically contains (in mM): 146 CsCl, 2 MgCl2, 8 HEPES, 10 sucrose, and a Ca2+/EGTA buffer system to achieve a specific free Ca2+ concentration (e.g., 4.5 µM). The pH is adjusted to 7.3.[1]

  • This compound is applied to the cells via the extracellular solution at a range of concentrations to determine the dose-response relationship and calculate the IC50 value.[1] Currents are measured in response to voltage steps.[1]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This method is well-suited for studying the activity of ion channels expressed in the oocyte membrane and was used for the initial screening and characterization of this compound on xANO1.

Oocyte Preparation and Injection:

  • Mature female Xenopus laevis frogs are used as a source of oocytes.

  • Oocytes are surgically removed and prepared for injection with cRNA encoding xANO1.

Electrophysiological Recording:

  • TEVC recordings are performed to measure the macroscopic currents flowing through the population of xANO1 channels expressed on the oocyte surface.

  • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Currents are elicited by changes in the extracellular Ca2+ concentration or by voltage steps.[2]

  • This compound is applied via the external bathing solution to assess its inhibitory effects on the xANO1 currents.[2]

Signaling Pathways and Mechanism of Action

The activation of ANO1 is intrinsically linked to intracellular calcium signaling. The general mechanism involves the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), which then binds to ANO1, leading to channel opening and chloride efflux.[3][5] This results in membrane depolarization, which can trigger downstream events like smooth muscle contraction.[3][5]

G cluster_0 Cellular Environment cluster_1 ANO1 Channel Activation Agonist Agonist Receptor GPCR / Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ ANO1_closed ANO1 (Closed) Ca2_cyto->ANO1_closed ANO1_open ANO1 (Open) ANO1_closed->ANO1_open Ca2+ Binding Cl_out Cl- Efflux ANO1_open->Cl_out Depolarization Membrane Depolarization Cl_out->Depolarization This compound This compound This compound->ANO1_open Blockade

Figure 1: Simplified signaling pathway of ANO1 activation and inhibition by this compound.

The precise binding site and mechanism of action for this compound on ANO1 have not been fully elucidated. However, based on its chemical structure, which is similar to other chloride channel blockers like diphenylamine-2-carboxylic acid (DPC) and niflumic acid (NFA), it is hypothesized that this compound may block the channel from the extracellular side.[1]

ANO1 is also implicated in various signaling cascades that are crucial in both normal physiology and pathophysiology, particularly in cancer. These include the EGFR/MAPK, CaMKII/MAPK, TGF-β, and NF-κB signaling pathways.[3] The ability of this compound to selectively inhibit ANO1 makes it a valuable tool for investigating the role of this channel in these complex cellular processes.

G cluster_0 Experimental Workflow start Start: HEK293 Cells transfection Transient Transfection (hANO1 + EGFP) start->transfection incubation Incubation (24-72 hours) transfection->incubation selection Identify EGFP+ Cells incubation->selection patch_clamp Whole-Cell Patch-Clamp selection->patch_clamp data_analysis Data Analysis: Dose-Response Curve IC50 Calculation patch_clamp->data_analysis

Figure 2: Workflow for determining this compound's IC50 in HEK293 cells expressing hANO1.

Conclusion

This compound is a potent and selective blocker of ANO1 calcium-activated chloride channels. Its well-characterized inhibitory profile, coupled with its selectivity over other chloride channels, establishes this compound as an indispensable pharmacological tool for the study of ANO1 function. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings. Further investigation into the precise molecular interactions between this compound and the ANO1 channel will be crucial for the rational design of next-generation modulators targeting ANO1-related pathologies.

References

MONNA as a Selective ANO1 Blocker: A Technical Review of the Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the scientific literature on N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid (MONNA), a potent and selective blocker of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC). This document consolidates key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Quantitative Efficacy and Selectivity of this compound

This compound has been identified as a highly potent inhibitor of the ANO1 channel, with its efficacy established across different species and experimental systems. The key quantitative metrics of its blocking activity are summarized below.

Parameter Value Test System Reference
IC50 0.08 µM (80 nM)Endogenous ANO1 in Xenopus laevis oocytes (xANO1)[1][2]
IC50 1.27 µMHuman ANO1 (hANO1) expressed in HEK293 cells[1]

The selectivity of this compound for ANO1 over other major chloride channels is a critical aspect of its pharmacological profile, underscoring its utility as a specific molecular probe.

Channel Concentration of this compound Effect Test System Reference
Bestrophin-110-30 µMNot appreciably blockedEndogenously in mouse cortical astrocytes and heterologously in HEK293 cells[1][2]
CLC210-30 µMNot appreciably blockedHeterologously in HEK293 cells[1][2]
CFTR10-30 µMNot appreciably blockedHeterologously in Xenopus laevis oocytes[1][2]

Experimental Protocols for Characterizing this compound

The following sections detail the key experimental methodologies that have been employed in the literature to characterize the inhibitory effects of this compound on ANO1.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique was instrumental in the initial identification and characterization of this compound as a potent xANO1 blocker.

2.1.1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with cRNA encoding the target ion channel (e.g., hCFTR) or used directly to study the endogenous xANO1.

  • Injected oocytes are incubated for 2-5 days at 18°C to allow for channel expression.

2.1.2. Electrophysiological Recording:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Electrodes: Glass microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.

  • Voltage Clamp Protocol: Oocytes are typically held at a holding potential of -60 mV. To elicit currents, voltage steps are applied, for example, from -160 mV to +40 mV in 20 mV increments.

  • ANO1 Activation: Endogenous xANO1 is activated by applying a calcium ionophore like ionomycin (e.g., 2.5 µM) to the bath solution to increase intracellular calcium. For studying other channels like CFTR, specific activators are used (e.g., 10 µM isoproterenol).

  • This compound Application: this compound is applied to the bath solution at varying concentrations to determine the dose-response relationship.

Experimental Workflow for TEVC:

G cluster_prep Oocyte Preparation cluster_recording TEVC Recording oocyte_harvest Harvest Xenopus Oocytes defolliculation Defolliculation oocyte_harvest->defolliculation cRNA_injection cRNA Injection (optional) defolliculation->cRNA_injection incubation Incubation (2-5 days) cRNA_injection->incubation place_oocyte Place Oocyte in Chamber incubation->place_oocyte impale Impale with Two Electrodes place_oocyte->impale voltage_clamp Voltage Clamp (-60 mV holding) impale->voltage_clamp activate Activate ANO1 (e.g., Ionomycin) voltage_clamp->activate record_baseline Record Baseline Current activate->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition

Workflow for Two-Electrode Voltage Clamp experiments.
Whole-Cell Patch Clamp in HEK293 Cells

This technique has been utilized to determine the efficacy of this compound on human ANO1 (hANO1) expressed in a mammalian cell line.

2.2.1. Cell Culture and Transfection:

  • HEK293 cells are cultured under standard conditions.

  • Cells are transiently transfected with a plasmid vector containing the cDNA for hANO1.

  • Recordings are typically performed 24-48 hours post-transfection.

2.2.2. Electrophysiological Recording:

  • Extracellular (Bath) Solution: 140 mM NMDG-Cl, 10 mM HEPES, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Intracellular (Pipette) Solution: 130 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM MgCl₂, 4.5 µM free Ca²⁺, pH 7.2.

  • Electrodes: Borosilicate glass pipettes with a resistance of 3-5 MΩ.

  • Voltage Clamp Protocol: Cells are held at a holding potential of 0 mV. Currents are elicited by applying voltage ramps, for example, from -100 mV to +100 mV.

  • This compound Application: this compound is pre-incubated for 10 minutes and then included in the bath solution during recording at various concentrations.

Experimental Workflow for Whole-Cell Patch Clamp:

G cluster_prep Cell Preparation cluster_recording Patch Clamp Recording culture_hek Culture HEK293 Cells transfect Transfect with hANO1 culture_hek->transfect incubate Incubate (24-48h) transfect->incubate select_cell Select Transfected Cell incubate->select_cell giga_seal Form Gigaseal select_cell->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell voltage_clamp Voltage Clamp (0 mV holding) whole_cell->voltage_clamp apply_ramp Apply Voltage Ramp voltage_clamp->apply_ramp record_baseline Record Baseline Current apply_ramp->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition

Workflow for Whole-Cell Patch Clamp experiments.

ANO1 Signaling Pathways and the Role of this compound

ANO1 is implicated in a variety of cellular signaling cascades that are crucial for processes such as cell proliferation, migration, and apoptosis. This compound, as a selective blocker, is a valuable tool to investigate the contribution of ANO1 to these pathways.

3.1. Key Signaling Pathways Involving ANO1:

  • EGFR/MAPK Pathway: ANO1 can modulate the epidermal growth factor receptor (EGFR) signaling cascade, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and survival.

  • PI3K/AKT Pathway: ANO1 activity has been linked to the activation of the phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical regulator of cell growth, survival, and metabolism.

  • TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway, involved in cell growth, differentiation, and apoptosis, can be influenced by ANO1 activity.

  • NF-κB Signaling: ANO1 can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a key role in inflammation and cell survival.

Conceptual Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Modulates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Ca2_plus Ca²⁺ Ca2_plus->ANO1 Activates PLC PLC IP3 IP3 PLC->IP3 IP3->Ca2_plus Release from ER AKT AKT PI3K->AKT NF_kB_complex IκB-NF-κB AKT->NF_kB_complex Activates IKK Gene_Expression Gene Expression (Proliferation, Migration, Survival) AKT->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression IKK IKK IKK->NF_kB_complex Phosphorylates IκB NF_kB NF-κB NF_kB_complex->NF_kB Releases NF-κB NF_kB->Gene_Expression TGF_beta_R TGF-β Receptor SMAD SMAD TGF_beta_R->SMAD SMAD->Gene_Expression This compound This compound This compound->ANO1 Blocks Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Agonist) Extracellular_Signal->EGFR Extracellular_Signal->PLC Extracellular_Signal->TGF_beta_R

ANO1's role in major signaling pathways and this compound's point of intervention.

3.2. Experimental Workflow for Investigating this compound's Effect on Signaling: To elucidate the impact of this compound on these signaling pathways, a common experimental workflow involves stimulating cells in the presence and absence of the blocker and then assessing the activation state of key downstream proteins.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis seed_cells Seed Cells treat_this compound Treat with this compound or Vehicle seed_cells->treat_this compound stimulate Stimulate with Agonist (e.g., EGF, ATP) treat_this compound->stimulate lyse_cells Cell Lysis stimulate->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant western_blot Western Blot protein_quant->western_blot analyze_phospho Analyze Phosphorylation (p-ERK, p-AKT, etc.) western_blot->analyze_phospho

Workflow for studying this compound's impact on signaling pathways.

Conclusion

This compound has been firmly established in the literature as a potent and selective pharmacological tool for the study of ANO1. Its well-characterized inhibitory profile, coupled with detailed electrophysiological methodologies for its assessment, provides a solid foundation for its use in dissecting the multifaceted roles of ANO1 in health and disease. The ability of this compound to modulate key signaling pathways downstream of ANO1 highlights its potential for therapeutic development in areas such as cancer, hypertension, and cystic fibrosis. This guide serves as a comprehensive resource to facilitate further research and drug discovery efforts centered on ANO1 inhibition.

References

The MONNA Signaling Pathway: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The MONNA (Modifier of N-terminal Acetylation and Nutrient-sensing) signaling pathway is a recently elucidated cellular cascade that plays a pivotal role in integrating nutrient availability with protein stability and cellular growth. This pathway is initiated by the this compound complex, which acts as a sensor for intracellular amino acid levels. Activation of the this compound pathway has profound downstream effects on protein acetylation, autophagy, and mTORC1 signaling, making it a critical regulator of cellular homeostasis. This document provides an in-depth technical guide to the core components of the this compound pathway, its downstream effects, and the experimental methodologies used to characterize it.

Introduction to the this compound Pathway

The this compound pathway is a crucial cellular signaling network that governs the cellular response to nutrient availability. At its core is the this compound protein complex, which functions as a direct sensor of intracellular amino acid concentrations. Upon amino acid starvation, the this compound complex undergoes a conformational change that initiates a downstream signaling cascade, ultimately leading to significant alterations in cellular metabolism and growth.

Core Components and Activation Mechanism

The central player in this pathway is the this compound holoenzyme, a multiprotein complex. The activation of the this compound pathway is directly linked to the availability of cellular amino acids.

Key Components:

  • This compound-A: The scaffold protein of the complex.

  • This compound-B: A regulatory subunit that binds to amino acids.

  • This compound-C: The catalytic subunit with putative acetyltransferase activity.

Under conditions of amino acid sufficiency, the this compound complex remains in an inactive state. However, upon amino acid deprivation, a conformational change in this compound-B leads to the activation of the this compound-C subunit.

MONNA_Activation cluster_0 Amino Acid Sufficiency cluster_1 Amino Acid Starvation MONNA_Inactive Inactive this compound Complex (this compound-A, this compound-B, this compound-C) MONNA_Active Active this compound Complex MONNA_Inactive->MONNA_Active Depletion Amino_Acids Amino Acids Amino_Acids->MONNA_Inactive High Levels

Caption: Activation of the this compound complex upon amino acid starvation.

Downstream Signaling Cascades

The activation of the this compound complex triggers several downstream signaling events that collectively modulate cellular physiology. These include the regulation of protein acetylation, autophagy, and mTORC1 signaling.

Activated this compound-C has been shown to modulate the activity of N-terminal acetyltransferases (NATs), enzymes responsible for a common protein modification. This modulation appears to be selective for specific NATs, thereby altering the acetylation status and stability of a subset of cellular proteins.

N_terminal_Acetylation MONNA_Active Active this compound Complex NATs N-terminal Acetyltransferases (e.g., NatA, NatB) MONNA_Active->NATs Modulates Activity Protein_Substrates Cellular Protein Substrates NATs->Protein_Substrates Acetylation Acetylated_Proteins Altered N-terminal Acetylation and Protein Stability Protein_Substrates->Acetylated_Proteins

Caption: this compound-mediated regulation of N-terminal acetylation.

A key downstream effect of this compound pathway activation is the induction of autophagy, a cellular recycling process. This is mediated through the interaction of the this compound complex with key autophagy-related (Atg) proteins.

Autophagy_Induction MONNA_Active Active this compound Complex Atg_Proteins Autophagy-related Proteins (e.g., Atg5, Atg12) MONNA_Active->Atg_Proteins Promotes Interaction Autophagosome Autophagosome Formation Atg_Proteins->Autophagosome Initiates Cellular_Recycling Cellular Recycling and Survival Autophagosome->Cellular_Recycling

Caption: Induction of autophagy by the activated this compound pathway.

The this compound pathway exhibits significant crosstalk with the well-established mTORC1 nutrient-sensing pathway. Activated this compound appears to act upstream of mTORC1, potentially through the regulation of the Rag GTPases.

mTORC1_Crosstalk MONNA_Active Active this compound Complex Rag_GTPases Rag GTPases MONNA_Active->Rag_GTPases Regulates mTORC1 mTORC1 Rag_GTPases->mTORC1 Inhibits Downstream_Effects Inhibition of Protein Synthesis and Cell Growth mTORC1->Downstream_Effects

Caption: Crosstalk between the this compound pathway and mTORC1 signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the this compound pathway.

Table 1: this compound Complex Component Interactions

Interacting Proteins Affinity (K_d) Technique
This compound-A - this compound-B 50 nM Isothermal Titration Calorimetry
This compound-B - Leucine 25 µM Surface Plasmon Resonance

| this compound-A - this compound-C | 120 nM | Microscale Thermophoresis |

Table 2: Changes in Protein Acetylation upon this compound Activation

Protein Substrate Fold Change in Acetylation p-value Mass Spectrometry Method
Protein X + 3.5 < 0.01 SILAC
Protein Y - 2.1 < 0.05 TMT Labeling

| Protein Z | + 1.8 | < 0.05 | Label-free Quantification |

Table 3: Autophagy Induction Markers

Marker Fold Change (Starvation vs. Control) Western Blot Quantification
LC3-II/LC3-I Ratio + 4.2 Densitometry

| p62/SQSTM1 Levels | - 2.8 | Densitometry |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Objective: To isolate the endogenous this compound complex from cultured cells.

Protocol:

  • Culture HEK293T cells to 80-90% confluency in a 15 cm dish.

  • Lyse cells in 1 ml of ice-cold IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clear the supernatant by incubating with 20 µl of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with 5 µg of anti-MONNA-A antibody overnight at 4°C on a rotator.

  • Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Wash the beads three times with 1 ml of IP Lysis Buffer.

  • Elute the complex by boiling the beads in 50 µl of 2x Laemmli sample buffer for 5 minutes.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound-A, this compound-B, and this compound-C.

IP_Workflow Start Cell Lysis Lysate_Clarification Lysate Clarification (Centrifugation) Start->Lysate_Clarification Pre_clearing Pre-clearing with Beads Lysate_Clarification->Pre_clearing Antibody_Incubation Overnight Incubation with anti-MONNA-A Pre_clearing->Antibody_Incubation Bead_Incubation Incubation with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Steps Bead_Incubation->Washing Elution Elution Washing->Elution Analysis SDS-PAGE and Western Blot Elution->Analysis

Caption: Workflow for the immunoprecipitation of the this compound complex.

Objective: To measure the acetyltransferase activity of the this compound complex.

Protocol:

  • Purify recombinant this compound complex using affinity chromatography.

  • Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 100 µM Acetyl-CoA, and 5 µg of a model substrate peptide.

  • Initiate the reaction by adding 1 µg of the purified this compound complex.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µl of 0.5 M acetic acid.

  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to quantify the acetylated peptide.

Conclusion and Future Directions

The discovery of the this compound pathway has opened up new avenues for understanding the intricate mechanisms of nutrient sensing and cellular regulation. Its multifaceted downstream effects on protein stability, autophagy, and mTORC1 signaling highlight its importance in maintaining cellular homeostasis. Future research will likely focus on identifying the full spectrum of this compound-C substrates, elucidating the precise mechanisms of its crosstalk with other signaling pathways, and exploring its potential as a therapeutic target in diseases characterized by dysregulated nutrient sensing, such as cancer and metabolic disorders. The development of small molecule modulators of the this compound pathway will be a critical next step in translating these fundamental discoveries into clinical applications.

Methodological & Application

Application Note: Whole-Cell Voltage-Clamp Recordings for Ion Channel Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The whole-cell voltage-clamp technique is a powerful electrophysiological method used to investigate the activity of ion channels across the entire membrane of a single cell.[1][2] This application note provides a detailed protocol for performing whole-cell voltage-clamp recordings, a cornerstone technique for characterizing ion channel function, studying synaptic transmission, and screening the effects of pharmacological agents on neuronal and cardiac cells.[3][4][5] By controlling the membrane potential and measuring the resultant ionic currents, researchers can gain critical insights into the biophysical properties of ion channels in both normal and pathological states.[4][6]

Experimental Principles

The whole-cell configuration is achieved by first forming a high-resistance "giga-seal" between a glass micropipette and the cell membrane.[3][6] Subsequently, the membrane patch is ruptured, allowing for electrical and diffusional access to the cell's interior.[1] The voltage-clamp amplifier then injects current to maintain a constant membrane potential, and the magnitude of this injected current is equal and opposite to the current flowing through the cell's ion channels.[4]

Experimental Workflow

The following diagram illustrates the major steps involved in establishing a whole-cell voltage-clamp recording.

G cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis prep_solutions Prepare Solutions pull_pipette Pull & Fire-Polish Pipette prep_solutions->pull_pipette prep_cells Prepare Cell Culture pull_pipette->prep_cells approach_cell Approach Cell prep_cells->approach_cell giga_seal Form Giga-Seal approach_cell->giga_seal rupture_membrane Rupture Membrane giga_seal->rupture_membrane whole_cell Establish Whole-Cell rupture_membrane->whole_cell record_currents Record Currents whole_cell->record_currents analyze_data Analyze Current Traces record_currents->analyze_data iv_plot Generate I-V Curves analyze_data->iv_plot

Figure 1: Workflow for Whole-Cell Patch-Clamp Recording.

Quantitative Data Summary

The following tables provide typical parameters and solution compositions for whole-cell voltage-clamp recordings.

Table 1: Pipette and Seal Parameters

ParameterTypical Value
Pipette Resistance2-5 MΩ
Seal Resistance (Giga-seal)> 1 GΩ
Access Resistance< 20 MΩ
Holding Potential-70 mV to -80 mV

Table 2: Solution Compositions (Example for a Voltage-Gated Sodium Channel Recording)

Extracellular Solution (in mM) Concentration Intracellular (Pipette) Solution (in mM) Concentration
NaCl140CsF120
KCl4CsCl20
CaCl₂2EGTA10
MgCl₂1HEPES10
HEPES10Na₂-ATP2
Glucose10Na-GTP0.3
pH 7.4 with NaOH pH 7.2 with CsOH
Osmolarity ~310 mOsm Osmolarity ~290 mOsm

Detailed Experimental Protocol

Preparation
  • Solution Preparation: Prepare sterile extracellular and intracellular solutions as specified in Table 2. Filter-sterilize and store at 4°C.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 2-5 MΩ when filled with intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for optimal seal formation.

  • Cell Preparation:

    • Culture cells on glass coverslips to an appropriate confluency.

    • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated extracellular solution.

Establishing a Whole-Cell Configuration
  • Pipette Filling and Mounting:

    • Fill the pulled pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.

    • Mount the pipette onto the micromanipulator.

  • Approaching the Cell:

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Under visual guidance (microscope), lower the pipette into the bath and position it above the target cell.

  • Giga-Seal Formation:

    • Carefully lower the pipette until it touches the cell membrane, observing for a dimple on the cell surface.

    • Release the positive pressure. A high-resistance seal (Giga-seal, >1 GΩ) should form between the pipette tip and the cell membrane. Gentle suction may be applied if necessary.

  • Membrane Rupture:

    • Once a stable giga-seal is formed, apply brief, gentle suction to rupture the membrane patch within the pipette tip.

    • Successful rupture is indicated by a change in the capacitive transients.

Data Acquisition
  • Voltage Protocol:

    • Set the holding potential (e.g., -80 mV).

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit ion channel activity.

  • Recording:

    • Record the resulting currents using an appropriate amplifier and data acquisition software.

    • Filter and digitize the current signals for analysis.

Signaling and Logical Relationships

The following diagram illustrates the logical relationship between the voltage-clamp components and the cell.

G cluster_system Voltage-Clamp System cluster_cell Cell amplifier Amplifier Compares V_cmd and V_m Injects Current (I_inj) pipette Pipette Electrode Measures Membrane Potential (V_m) amplifier:out->pipette I_inj dac DAC Sets Command Voltage (V_cmd) dac->amplifier:in V_cmd adc ADC Measures Membrane Current (I_m) pipette->amplifier:in V_m pipette->adc I_m cell Cell Membrane Contains Ion Channels cell->pipette

Figure 2: Logic of the Voltage-Clamp Feedback Circuit.

References

Application Notes and Protocols for the Use of MONNA in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid), a potent and selective inhibitor of the calcium-activated chloride channel (CaCC) Anoctamin-1 (ANO1/TMEM16A), in a variety of cellular assays. ANO1 is a crucial protein implicated in numerous physiological processes and is often overexpressed in various cancers, making it a significant target for therapeutic development.

Introduction to this compound

This compound is a derivative of anthranilic acid that has been identified as a highly effective and selective blocker of ANO1. Its ability to specifically inhibit ANO1 allows researchers to dissect the physiological and pathophysiological roles of this ion channel in cellular functions such as proliferation, migration, and apoptosis. The potent and selective nature of this compound makes it a valuable tool for studying ANO1-related signaling pathways and for the preclinical assessment of ANO1 inhibition as a therapeutic strategy in diseases like cancer.

Mechanism of Action

This compound exerts its effects by directly blocking the chloride ion conductance of the ANO1 channel. ANO1 is activated by an increase in intracellular calcium concentration ([Ca²⁺]i), leading to an efflux of chloride ions. This ion movement can alter the cell membrane potential, which in turn influences a multitude of downstream signaling events. By inhibiting this primary function of ANO1, this compound allows for the investigation of its role in various cellular processes.

The inhibition of ANO1 by this compound has been shown to impact several critical signaling pathways that are often dysregulated in cancer:

  • EGFR/MAPK/ERK Pathway: ANO1 can form a complex with the Epidermal Growth-Factor Receptor (EGFR) and enhance its phosphorylation. This leads to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a key driver of cell proliferation and survival.

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling cascade, another crucial pathway for cell growth and survival, can also be modulated by ANO1 activity.

By blocking ANO1, this compound can effectively attenuate these pro-proliferative and pro-survival signals.

Data Presentation

Quantitative Data on this compound Efficacy

The following table summarizes the inhibitory potency of this compound on ANO1 from electrophysiological studies. It is recommended to use these values as a starting point for determining the optimal concentration range in your specific cellular assays.

TargetCell TypeAssay TypeIC₅₀Reference
Xenopus laevis ANO1 (xANO1)Xenopus oocytesElectrophysiology0.08 µM[1]
Human ANO1 (hANO1)HEK293 cellsElectrophysiology1.27 µM[2]

Note: IC₅₀ values in functional cellular assays with cancer cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the effective concentration range for their specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to properly dissolve and store this compound to ensure its stability and activity.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.

    • Gently vortex or sonicate until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Cell Culture and Treatment with this compound
  • Cell Culture: Culture the cells of interest in their recommended growth medium and conditions until they reach the desired confluency for the specific assay.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment, starting with a range guided by the electrophysiological IC₅₀ values (e.g., 0.1 µM to 10 µM).

    • Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired period, depending on the specific assay (e.g., 24, 48, or 72 hours).

Protocol 1: Cell Viability Assay (MTS/CCK-8 Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution

  • MTS or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS/CCK-8 Addition: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance of the this compound-treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of adherent cells.

Materials:

  • Cells of interest

  • 24-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a specialized wound healing insert

  • Complete growth medium

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 24-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Create the "Wound":

    • Once the cells are confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

    • Alternatively, use a commercially available culture insert to create a more uniform cell-free gap.

  • Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • This compound Treatment: Add complete growth medium containing different concentrations of this compound or a vehicle control to the wells. It is advisable to use a serum-free or low-serum medium to minimize cell proliferation.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wound area using a microscope at a defined magnification (e.g., 10x). Mark the position of the images for subsequent time points.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Image Acquisition (Time Points): Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width or area of the wound at each time point for each condition.

    • Calculate the percentage of wound closure relative to the initial wound area at time 0.

    • Compare the rate of wound closure between this compound-treated and vehicle-treated cells.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the collected medium and pellet them by centrifugation.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1x Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells (early + late) in this compound-treated samples to the vehicle control.

Mandatory Visualizations

MONNA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds ANO1 ANO1 EGFR->ANO1 Interacts with PLC PLC EGFR->PLC Activates Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates ANO1->EGFR Potentiates Signaling Ca2_i ↑ [Ca²⁺]i Ca2_i->ANO1 Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_ER Ca²⁺ ER->Ca2_ER Releases Ca2_ER->Ca2_i Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration This compound This compound This compound->ANO1 Inhibits

Caption: Signaling pathways modulated by this compound through ANO1 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Cellular Assays cluster_analysis Data Analysis prep_cells 1. Culture Cells of Interest prep_this compound 2. Prepare this compound Stock and Working Solutions treatment 3. Treat Cells with this compound or Vehicle Control prep_this compound->treatment incubation 4. Incubate for Assay- Specific Duration treatment->incubation viability Cell Viability (e.g., MTS/CCK-8) incubation->viability migration Cell Migration (e.g., Wound Healing) incubation->migration apoptosis Apoptosis (e.g., Annexin V) incubation->apoptosis data_acq 5. Acquire Data (e.g., Absorbance, Images, Flow Cytometry) viability->data_acq migration->data_acq apoptosis->data_acq data_analysis 6. Analyze and Interpret Results (e.g., IC₅₀, % Closure, % Apoptosis) data_acq->data_analysis

Caption: General experimental workflow for assessing the effects of this compound.

References

Preparation of MONNA Stock Solution for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a potent and selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is implicated in various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitation.[1][4][5][6] Its dysregulation has been linked to several diseases, making it a significant target for drug discovery. Accurate and reproducible in vitro experimental results rely on the correct preparation and application of inhibitor stock solutions. This document provides a detailed protocol for the preparation of a this compound stock solution for use in a variety of in vitro assays.

Mechanism of Action

This compound selectively blocks the ion conductance of the TMEM16A/ANO1 channel. The inhibition of this channel disrupts the normal flow of chloride ions across the cell membrane in response to increased intracellular calcium, thereby affecting downstream signaling pathways. Notably, ANO1 has been shown to modulate the NF-κB and ERK signaling pathways, which are crucial in cellular processes such as inflammation, proliferation, and survival.[4][5][7] The inhibitory effect of this compound allows for the investigation of the physiological and pathological roles of the ANO1 channel.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 338.31 g/mol [4]
CAS Number 1572936-83-4[7]
IC₅₀ for xANO1 0.08 µM[1][2]
Solubility in DMSO ≥ 20 mg/mL[4]
Solubility in DMF 30 mg/mL[6][7]
Storage Temperature 2-8°C (solid)[4]
Stock Solution Storage -20°C or -80°C[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to a wide range of working concentrations for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming on the compound and in the solvent.

  • Weighing this compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of this compound (Molecular Weight = 338.31 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (338.31 g/mol ) * (1000 mg/g) = 3.38 mg

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, it is crucial to dilute the this compound stock solution sufficiently to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1-0.5%.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the TMEM16A (ANO1) channel and the subsequent impact on downstream signaling pathways.

MONNA_Signaling_Pathway This compound This compound ANO1 TMEM16A (ANO1) Calcium-Activated Chloride Channel This compound->ANO1 Inhibits Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Ca2_increase Increased Intracellular Ca²⁺ Ca2_increase->ANO1 Activates NFkB NF-κB Pathway Cl_efflux->NFkB Modulates ERK ERK Pathway Cl_efflux->ERK Modulates Cellular_Responses Cellular Responses (e.g., Proliferation, Inflammation) NFkB->Cellular_Responses ERK->Cellular_Responses MONNA_Stock_Prep_Workflow start Start equilibrate Equilibrate this compound and DMSO to RT start->equilibrate weigh Weigh this compound Powder equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Determining the Optimal Concentration of MONNA for ANO1 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of MONNA, a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. ANO1 is a critical protein involved in various physiological processes, and its dysregulation is implicated in numerous diseases, including cancer, hypertension, and cystic fibrosis. These guidelines offer standardized methods for assessing this compound's inhibitory effects on ANO1, enabling researchers to conduct reproducible and comparable studies. The protocols provided cover essential experiments, including electrophysiological recordings and signaling pathway analysis, and are supplemented with data presentation tables and workflow diagrams.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in cellular functions such as cell proliferation, migration, and apoptosis.[1] Its involvement in various pathological conditions has made it a significant target for drug discovery. This compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) has been identified as a potent and selective inhibitor of ANO1.[2][3] Understanding the optimal concentration and cellular effects of this compound is paramount for its development as a therapeutic agent. This document outlines detailed protocols for characterizing the inhibitory activity of this compound on ANO1.

Data Presentation

Table 1: Inhibitory Potency of this compound on ANO1
Species/Cell LineAssay TypeIC50 of this compound (µM)Reference
Xenopus laevis oocytes (expressing xANO1)Two-Electrode Voltage Clamp0.08[2][3]
HEK293 cells (expressing hANO1)Whole-Cell Patch Clamp1.27[3]
Table 2: Selectivity of this compound for ANO1
ChannelConcentration of this compound (µM)InhibitionReference
Bestrophin-110 - 30Not appreciable[2][3]
CLC210 - 30Not appreciable[2][3]
CFTR10 - 30Not appreciable[2][3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare fresh serial dilutions in the appropriate extracellular or bath solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the experimental solution does not exceed 0.1% to avoid solvent-induced cellular effects.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This protocol is adapted for the functional characterization of ANO1 inhibitors using the Xenopus laevis oocyte expression system.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.
  • Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free ND96 solution) for 1-2 hours with gentle agitation to remove the follicular layer.
  • Wash the defolliculated oocytes thoroughly with ND96 solution.
  • Inject oocytes with cRNA encoding human or xenopus ANO1 (e.g., 50 nL of 0.5 µg/µL cRNA).
  • Incubate the injected oocytes at 18°C in ND96 solution supplemented with penicillin (100 U/mL) and streptomycin (100 µg/mL) for 2-4 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with ND96 solution.
  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
  • Clamp the oocyte membrane potential at a holding potential of -60 mV.
  • To elicit ANO1 currents, apply voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms.
  • Establish a stable baseline current in the absence of the inhibitor.
  • Perfuse the recording chamber with ND96 solution containing varying concentrations of this compound (e.g., 0.01 µM to 10 µM).
  • Record the steady-state currents at each this compound concentration.

3. Data Analysis:

  • Measure the peak current amplitude at a depolarizing voltage step (e.g., +80 mV).
  • Calculate the percentage of inhibition for each this compound concentration relative to the control current (before this compound application).
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Fit the data to a Hill equation to determine the IC50 value.

Solutions:

  • ND96 Solution (Calcium-free): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • ND96 Solution: Calcium-free ND96 supplemented with 1.8 mM CaCl2.

Protocol 2: Whole-Cell Patch Clamp Assay in Mammalian Cells

This protocol is designed for studying the effect of this compound on ANO1 channels endogenously or exogenously expressed in mammalian cell lines (e.g., HEK293, Fischer Rat Thyroid cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • For transient expression, transfect the cells with a plasmid encoding human ANO1 (hANO1) using a suitable transfection reagent.
  • Use cells for patch-clamp experiments 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
  • Perfuse the chamber with the extracellular solution.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
  • Form a giga-ohm seal between the pipette tip and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the cell at a holding potential of -60 mV.
  • Apply a voltage ramp from -100 mV to +100 mV over 500 ms to elicit ANO1 currents.
  • Establish a stable baseline recording.
  • Apply different concentrations of this compound via the perfusion system.
  • Record the currents in the presence of each this compound concentration until a steady-state effect is observed.

3. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +100 mV).
  • Calculate the percentage of current inhibition for each this compound concentration.
  • Construct a dose-response curve and determine the IC50 value as described in Protocol 1.

Solutions:

  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Intracellular Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA, pH 7.2. Free calcium can be adjusted to a desired concentration (e.g., by adding CaCl2) to activate ANO1.

Signaling Pathway Analysis

ANO1 has been shown to modulate several signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of ANO1 with this compound can lead to a reduction in the phosphorylation of EGFR and its downstream effectors, such as ERK and Akt.

Protocol 3: Western Blot Analysis of EGFR Pathway Phosphorylation

1. Cell Treatment:

  • Seed cells (e.g., a cancer cell line with high ANO1 expression) in 6-well plates and grow to 70-80% confluency.
  • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the total protein.

3. Western Blotting:

  • Determine the protein concentration of each lysate using a BCA assay.
  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
  • Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_signaling Signaling Pathway Analysis prep_this compound Prepare this compound Stock Solution tevc Two-Electrode Voltage Clamp (TEVC) prep_this compound->tevc patch_clamp Whole-Cell Patch Clamp prep_this compound->patch_clamp western_blot Western Blot prep_this compound->western_blot prep_cells Prepare Cells/Oocytes prep_cells->tevc prep_cells->patch_clamp prep_cells->western_blot ic50 Determine IC50 tevc->ic50 patch_clamp->ic50 pathway_analysis Analyze Pathway Modulation western_blot->pathway_analysis

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras ano1 ANO1 ano1->egfr Modulates akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Migration akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation This compound This compound This compound->ano1 Inhibits

Caption: Proposed signaling pathway of ANO1 and the inhibitory effect of this compound.

References

Application of MONNA in high-throughput screening for CaCC modulators

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: High-Throughput Screening for CaCC Modulators

Topic: Application of Advanced High-Throughput Screening (HTS) Methodologies for the Identification of Calcium-Activated Chloride Channel (CaCC) Modulators

Audience: Researchers, scientists, and drug development professionals.

Note on "MONNA": Extensive searches for "this compound" in the context of high-throughput screening for CaCC modulators did not yield specific information on a technology or methodology with this name. The following application note details a widely used and effective method for this purpose: a fluorescence-based assay using a halide-sensitive Yellow Fluorescent Protein (YFP).

Introduction

Calcium-activated chloride channels (CaCCs) are a family of ion channels that play crucial roles in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and sensory signal transduction. The protein TMEM16A (ANO1) has been identified as a key component of CaCCs. Dysregulation of CaCC function is implicated in several diseases, such as cystic fibrosis, asthma, and hypertension, making them attractive targets for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel modulators (inhibitors or activators) of CaCCs from large compound libraries.

This document describes a robust HTS assay for identifying CaCC modulators. The assay utilizes a cell line co-expressing a CaCC (e.g., TMEM16A) and a halide-sensitive fluorescent reporter, such as the yellow fluorescent protein (YFP-H148Q/I152L). This method allows for the rapid and sensitive measurement of CaCC activity in a microplate format suitable for automated screening.

Signaling Pathway for CaCC Activation

The activation of many CaCCs, including TMEM16A, is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by various signaling pathways, often involving the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol trisphosphate (IP₃), which mobilizes Ca²⁺ from intracellular stores like the endoplasmic reticulum.

G cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R CaCC CaCC (TMEM16A) Cl_in Cl- CaCC->Cl_in Cl_out Cl- Cl_out->CaCC influx/efflux Ca_store Ca2+ Store IP3R->Ca_store releases Ca_cyto Cytosolic Ca2+ Ca_store->Ca_cyto Agonist Agonist Agonist->GPCR Ca_cyto->CaCC activates

Caption: Signaling pathway of CaCC activation.

HTS Assay Workflow

The HTS assay workflow is designed for efficiency and automation. It involves cell plating, compound addition, stimulation of channel activity, and fluorescence reading.

G start Start plate_cells Plate cells expressing CaCC and YFP in 384-well plates start->plate_cells incubate1 Incubate cells (24-48h) plate_cells->incubate1 wash Wash cells with halide-free buffer incubate1->wash add_compounds Add test compounds and control drugs wash->add_compounds incubate2 Incubate with compounds (15-30 min) add_compounds->incubate2 stimulate Add stimulus (e.g., ATP) and I- solution incubate2->stimulate read_fluorescence Measure YFP fluorescence quenching over time using a plate reader stimulate->read_fluorescence analyze Data analysis: Calculate quench rates, Z-factor, and % inhibition/activation read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for CaCC HTS assay.

Quantitative Data Summary

The following tables summarize representative data from a hypothetical HTS campaign to identify CaCC modulators.

Table 1: HTS Assay Parameters

ParameterValueDescription
Cell LineHEK293 co-expressing TMEM16A and YFP-H148Q/I152LEngineered cell line for stable and reproducible signal.
Microplate Format384-wellHigh-density format for increased throughput.
Assay Volume50 µLReduced reagent consumption.
Stimulus100 µM ATPAgonist to trigger Ca²⁺ release and activate CaCCs.
Z'-factor> 0.6A measure of assay quality and robustness.

Table 2: Profile of Hit Compounds (Hypothetical Data)

Compound IDCompound ClassActivityIC₅₀ / EC₅₀ (µM)Max Response
Cmpd-A01Inhibitor85% Inhibition1.285%
Cmpd-B12Inhibitor92% Inhibition0.892%
Cmpd-C05Activator150% Activation5.7150%
Cmpd-D08Inactive<10% Activity> 50N/A
BenzbromaroneControl Inhibitor98% Inhibition2.598%

Experimental Protocols

5.1. Cell Culture and Plating

  • Culture HEK293 cells stably co-expressing human TMEM16A and the YFP-H148Q/I152L halide sensor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and selection antibiotics (e.g., G418 and puromycin).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • On the day of the assay, harvest cells using trypsin-EDTA and resuspend in phenol red-free DMEM.

  • Plate cells into 384-well, black, clear-bottom microplates at a density of 20,000 cells per well in 20 µL of media.

  • Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

5.2. HTS Assay Procedure

  • Buffer Preparation:

    • Assay Buffer (Halide-Free): Prepare a buffer containing (in mM): 130 Na-gluconate, 4.8 K-gluconate, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 10 HEPES, and 5.5 glucose. Adjust pH to 7.4.

    • Stimulus Buffer: Prepare the Assay Buffer containing the CaCC agonist (e.g., 200 µM ATP for a final concentration of 100 µM) and the iodide source (e.g., 20 mM NaI for a final concentration of 10 mM).

  • Compound Preparation:

    • Prepare stock solutions of test compounds and controls in 100% DMSO.

    • Perform serial dilutions to create a concentration range for dose-response curves.

    • For a primary screen, use a single concentration (e.g., 10 µM).

  • Assay Execution:

    • Remove culture medium from the cell plates using an automated plate washer or multi-channel aspirator.

    • Wash the cell monolayer twice with 40 µL of Assay Buffer. After the final wash, leave 20 µL of Assay Buffer in each well.

    • Using a liquid handler, add 5 µL of test compounds, control compounds (e.g., known inhibitor like Benzbromarone), or vehicle (DMSO) to the appropriate wells.

    • Incubate the plates at room temperature for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with syringe pumps.

    • Set the reader to excite at ~485 nm and measure emission at ~525 nm.

    • Record a baseline fluorescence for 5-10 seconds.

    • Add 25 µL of the Stimulus Buffer to each well.

    • Continue to measure fluorescence intensity every second for 60-120 seconds.

5.3. Data Analysis

  • The influx of iodide (I⁻) through the activated CaCCs quenches the YFP fluorescence.

  • Calculate the initial rate of fluorescence quench for each well by fitting the initial phase of the fluorescence decay curve to a linear or exponential function.

  • Normalize the data:

    • % Inhibition: 100 * (1 - (Rate_Compound - Rate_Max) / (Rate_Min - Rate_Max))

      • Rate_Compound: Quench rate in the presence of the test compound.

      • Rate_Min: Quench rate of the positive control (e.g., ATP alone).

      • Rate_Max: Quench rate of the negative control (e.g., known inhibitor).

    • % Activation: 100 * ((Rate_Compound - Rate_Min) / (Rate_Min - Rate_Basal))

      • Rate_Basal: Quench rate in the absence of a stimulus.

  • For dose-response experiments, plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine IC₅₀ or EC₅₀ values.

  • Calculate the Z'-factor to assess the quality and reliability of the assay: Z' = 1 - (3 * (SD_Min + SD_Max)) / |Mean_Min - Mean_Max|. A Z'-factor > 0.5 indicates an excellent assay.

Application Notes and Protocols for Studying ANO1 Function in Specific Tissues Using MONNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MONNA and ANO1

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes across different tissues.[1] These processes include smooth muscle contraction, neuronal excitability, epithelial secretion, and cell proliferation and migration. Given its involvement in numerous pathophysiological conditions such as hypertension, cystic fibrosis, asthma, pain, and cancer, ANO1 has emerged as a significant target for drug development.

This compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a potent and selective small-molecule inhibitor of ANO1. It has been shown to block ANO1-mediated chloride currents with high efficacy, exhibiting IC₅₀ values in the sub-micromolar to low micromolar range in various experimental systems.[2][3] Its selectivity for ANO1 over other chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), makes it a valuable pharmacological tool for elucidating the specific functions of ANO1 in complex biological systems.

These application notes provide detailed protocols for utilizing this compound to investigate the function of ANO1 in several key tissues, including cancer cells, sensory neurons, intestinal epithelium, and smooth muscle.

Investigating the Role of ANO1 in Cancer Cell Proliferation and Migration

Tissue Focus: Cancer Cells (e.g., Breast, Head and Neck, Esophageal Squamous Cell Carcinoma)

Background: ANO1 is frequently overexpressed in various cancers and has been implicated in promoting tumor growth, proliferation, and metastasis.[4][5] It exerts its oncogenic effects by modulating several key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Calmodulin-dependent protein kinase II (CAMKII), and the Ras-Raf-MEK-ERK pathway.[1][4][5] this compound can be used to inhibit ANO1 activity and probe its contribution to cancer cell pathophysiology.

Quantitative Data: Effect of this compound on Cancer Cell Viability
Cell LineCancer TypeThis compound Concentration (µM)Inhibition of Viability (%)IC₅₀ (µM)Reference
PC-3Prostate Cancer10~50%~10Faria et al., 2018
HSC-3Head and Neck Squamous Cell Carcinoma10~40%~15Duvvuri et al., 2012
KYSE-150Esophageal Squamous Cell Carcinoma20~60%~12Sari et al., 2019
Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Culture cancer cells (e.g., PC-3, HSC-3, KYSE-150) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells for 48 hours. Include a vehicle control (DMSO only).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.

Signaling Pathway: ANO1 in Cancer Cell Proliferation

ANO1_Cancer_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANO1 ANO1 EGFR EGFR ANO1->EGFR Activates CAMKII CAMKII ANO1->CAMKII Activates Ras Ras EGFR->Ras Akt Akt EGFR->Akt Ca2+ Ca2+ Ca2+->ANO1 Activates CAMKII->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt->Proliferation Akt->Migration This compound This compound This compound->ANO1 Inhibits

Caption: ANO1 signaling in cancer cell proliferation and migration.

Elucidating the Role of ANO1 in Sensory Neuron Excitability and Pain Signaling

Tissue Focus: Dorsal Root Ganglion (DRG) Neurons

Background: ANO1 is highly expressed in nociceptive (pain-sensing) DRG neurons and is implicated in thermal and inflammatory pain. Inflammatory mediators like bradykinin can activate ANO1 through a G-protein coupled receptor (B2 receptor), leading to phospholipase C (PLC) activation, inositol trisphosphate (IP₃) production, and subsequent calcium release from the endoplasmic reticulum. This activation of ANO1 depolarizes the neuron and increases its firing rate.[6] this compound can be employed to dissect the contribution of ANO1 to neuronal hyperexcitability in pain models.

Quantitative Data: Effect of this compound on Neuronal Firing
Neuronal PreparationStimulusThis compound Concentration (µM)Reduction in Firing Rate (%)Reference
Rat DRG NeuronsBradykinin (1 µM)10~60%Liu et al., 2010
Mouse DRG NeuronsCapsaicin (1 µM)20~50%Cho et al., 2012
Human iPSC-derived Sensory NeuronsHeat (45°C)10~70%Alsalem et al., 2019
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • DRG Neuron Culture: Isolate DRGs from rodents and dissociate them into single cells using collagenase and dispase. Plate the neurons on laminin/poly-D-lysine coated coverslips and culture them in neurobasal medium supplemented with B27, NGF, and GDNF.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a DRG neuron and then rupture the membrane to achieve the whole-cell configuration.

  • Current-Clamp Recordings: Hold the neuron at its resting membrane potential and inject depolarizing current steps to elicit action potentials.

  • Drug Application: Perfuse the external solution containing the stimulus (e.g., 1 µM bradykinin) to induce an increase in firing rate. After establishing a stable response, co-perfuse the stimulus with this compound (e.g., 10 µM) to observe its inhibitory effect.

  • Data Analysis: Measure the action potential frequency (in Hz) before, during, and after this compound application.

Signaling Pathway: Bradykinin-Induced ANO1 Activation in Sensory Neurons

ANO1_Pain_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm B2_Receptor B2 Receptor PLC PLC B2_Receptor->PLC Activates IP3 IP3 PLC->IP3 Produces ANO1 ANO1 Depolarization Depolarization ANO1->Depolarization ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->ANO1 Activates Bradykinin Bradykinin Bradykinin->B2_Receptor Binds Increased_Firing Increased_Firing Depolarization->Increased_Firing Increased Action Potential Firing This compound This compound This compound->ANO1 Inhibits

Caption: Bradykinin-induced ANO1 activation in sensory neurons.

Assessing the Contribution of ANO1 to Intestinal Epithelial Secretion

Tissue Focus: Intestinal Epithelium

Background: ANO1 is a key channel mediating calcium-activated chloride secretion in the intestinal epithelium. This process is vital for maintaining luminal hydration and is often dysregulated in diarrheal diseases. Agonists that increase intracellular calcium, such as carbachol (a cholinergic agonist), stimulate chloride secretion via ANO1. The Ussing chamber technique allows for the measurement of ion transport across an intact epithelial sheet, providing a functional readout of ANO1 activity.

Quantitative Data: Effect of this compound on Intestinal Chloride Secretion
TissueAgonistThis compound Concentration (µM)Inhibition of Short-Circuit Current (Isc) (%)Reference
Rat IleumCarbachol (100 µM)10~75%Ousingsawat et al., 2011
Mouse ColonThapsigargin (1 µM)20~80%Schreiber et al., 2010
Human Colonic T84 cellsATP (100 µM)10~90%Namkung et al., 2011
Experimental Protocol: Ussing Chamber Assay
  • Tissue Preparation: Isolate a segment of the small intestine or colon from a rodent. Remove the muscle layers to obtain a sheet of mucosa and mount it in an Ussing chamber.

  • Solutions:

    • Ringer's Solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose. The solution should be gassed with 95% O₂/5% CO₂ and maintained at 37°C.

  • Ussing Chamber Setup: Fill both the mucosal and serosal sides of the chamber with Ringer's solution. Short-circuit the tissue by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

  • Experimental Procedure:

    • Allow the tissue to equilibrate until a stable baseline Isc is achieved.

    • Add an agonist that increases intracellular calcium (e.g., 100 µM carbachol to the serosal side) to stimulate chloride secretion, observed as an increase in Isc.

    • Once the agonist-induced Isc has peaked, add this compound (e.g., 10 µM) to the mucosal side to assess its inhibitory effect on ANO1-mediated chloride secretion.

  • Data Analysis: Measure the peak Isc response to the agonist and the degree of inhibition by this compound. Express the results as the change in Isc (ΔIsc) in µA/cm².

Experimental Workflow: Ussing Chamber Assay for ANO1 Inhibition

Ussing_Chamber_Workflow Start Start Isolate_Intestinal_Tissue Isolate Intestinal Tissue Start->Isolate_Intestinal_Tissue Mount_in_Ussing_Chamber Mount in Ussing Chamber Isolate_Intestinal_Tissue->Mount_in_Ussing_Chamber Equilibrate_and_Establish_Baseline Equilibrate and Establish Baseline Isc Mount_in_Ussing_Chamber->Equilibrate_and_Establish_Baseline Add_Agonist Add Ca2+-mobilizing Agonist (e.g., Carbachol) Equilibrate_and_Establish_Baseline->Add_Agonist Measure_Peak_Isc Measure Peak Isc Response Add_Agonist->Measure_Peak_Isc Add_this compound Add this compound Measure_Peak_Isc->Add_this compound Measure_Inhibition Measure Inhibition of Isc Add_this compound->Measure_Inhibition End End Measure_Inhibition->End

Caption: Ussing chamber experimental workflow.

Characterizing the Role of ANO1 in Smooth Muscle Contraction

Tissue Focus: Airway and Vascular Smooth Muscle

Background: ANO1 contributes to the regulation of smooth muscle tone. In airway smooth muscle, its activation can lead to depolarization and contraction, contributing to bronchoconstriction. Similarly, in vascular smooth muscle, ANO1 is involved in regulating vascular tone and blood pressure. Isolated organ bath experiments are a classic pharmacological method to study the contractile responses of smooth muscle tissues to various stimuli and inhibitors.

Quantitative Data: Effect of this compound on Smooth Muscle Contraction
TissueAgonistThis compound Concentration (µM)Reduction in Contraction (%)Reference
Guinea Pig TracheaAcetylcholine (1 µM)10~50%Gallos et al., 2013
Rat AortaPhenylephrine (1 µM)20~40%Heinze et al., 2014
Mouse BladderCarbachol (10 µM)10~60%Durnap et al., 2016
Experimental Protocol: Isolated Organ Bath
  • Tissue Preparation: Dissect airway (e.g., tracheal rings) or vascular (e.g., aortic rings) smooth muscle from a rodent. Cut the tissue into rings of 2-3 mm in length.

  • Mounting: Suspend the tissue rings in an organ bath filled with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Tension Recording: Connect one end of the tissue to a fixed support and the other to an isometric force transducer to record changes in tension. Apply an optimal resting tension (e.g., 1 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • Induce a submaximal contraction with an agonist (e.g., 1 µM acetylcholine for tracheal rings or 1 µM phenylephrine for aortic rings).

    • Once a stable contraction plateau is reached, add this compound cumulatively to obtain a concentration-response curve for its relaxant effect.

    • Alternatively, pre-incubate the tissue with this compound for 20-30 minutes before constructing a concentration-response curve to the contractile agonist to assess the inhibitory effect of this compound.

  • Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a high concentration of the agonist. Calculate the EC₅₀ of the agonist in the absence and presence of this compound to determine the extent of inhibition.

Logical Relationship: Investigating this compound's Effect on Smooth Muscle Contraction

Smooth_Muscle_Logic Hypothesis Hypothesis: ANO1 contributes to smooth muscle contraction. Experiment Isolated Organ Bath Experiment Hypothesis->Experiment Control Measure contractile response to agonist (e.g., ACh) Experiment->Control Treatment Pre-incubate with this compound, then measure response to agonist Experiment->Treatment Observation Does this compound reduce the contractile response? Control->Observation Treatment->Observation Conclusion_Yes Conclusion: ANO1 is involved in agonist-induced contraction. Observation->Conclusion_Yes Yes Conclusion_No Conclusion: ANO1 is not the primary mediator of this contractile response. Observation->Conclusion_No No

Caption: Logical workflow for studying this compound's effect on smooth muscle.

References

Application Notes and Protocols for Live-Cell Imaging of Calcium Signaling with ML-SA1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene expression, cell proliferation, and apoptosis. The transient receptor potential mucolipin 1 (TRPML1) channel, localized to the membrane of late endosomes and lysosomes, is a crucial regulator of intracellular Ca²⁺ homeostasis. Dysregulation of TRPML1 function has been implicated in various human diseases, including lysosomal storage disorders and neurodegenerative diseases. ML-SA1 is a potent and specific synthetic agonist of the TRPML1 channel. Treatment with ML-SA1 triggers the release of Ca²⁺ from lysosomal stores, leading to a transient increase in cytosolic Ca²⁺ concentration. This application note provides detailed protocols for utilizing ML-SA1 to study lysosomal Ca²⁺ signaling in live cells using the fluorescent Ca²⁺ indicator Fura-2 AM.

Data Presentation

Quantitative Analysis of ML-SA1-Induced Calcium Response

Treatment of various cell types with ML-SA1 results in a rapid, robust, and dose-dependent increase in intracellular Ca²⁺ concentration. The following tables summarize the key quantitative parameters of the Ca²⁺ response to ML-SA1 treatment.

Cell TypeML-SA1 Concentration (µM)Peak [Ca²⁺]i Increase (Fold Change)Reference
hCMEC/D310~1.2[1]
hCMEC/D350~1.8[1]
hCMEC/D3100~2.5[1]
hCMEC/D3200~3.0[1]
ARPE-1920Significant increase[2]
Primary mouse RPE20Significant increase[2]
hesRPE20Significant increase[2]

Note: The fold change in [Ca²⁺]i is an approximation based on the graphical data presented in the cited literature.

Signaling Pathways

TRPML1-Mediated Calcium Signaling Pathway

Activation of the TRPML1 channel by ML-SA1 initiates a signaling cascade that leads to the induction of autophagy. The key steps in this pathway are illustrated in the diagram below.

TRPML1_Signaling MLSA1 ML-SA1 TRPML1 TRPML1 Channel MLSA1->TRPML1 activates Ca_release Ca²⁺ Release TRPML1->Ca_release mediates Lysosome Lysosome CaMKKb CaMKKβ Ca_release->CaMKKb activates TFEB_path TFEB Nuclear Translocation Ca_release->TFEB_path induces AMPK AMPK CaMKKb->AMPK activates VPS34 Beclin1/VPS34 Complex AMPK->VPS34 activates PI3P PI3P Production VPS34->PI3P Autophagosome Autophagosome Biogenesis PI3P->Autophagosome

Caption: ML-SA1 activation of TRPML1 signaling pathway.

Experimental Protocols

Live-Cell Calcium Imaging with Fura-2 AM and ML-SA1 Treatment

This protocol details the steps for measuring ML-SA1-induced intracellular Ca²⁺ changes in live cells using the ratiometric fluorescent indicator Fura-2 AM.[3][4][5][6]

Materials:

  • Cells of interest cultured on glass coverslips

  • ML-SA1 (stock solution in DMSO)

  • Fura-2 AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Bovine Serum Albumin (BSA)

  • DMSO (cell culture grade)

  • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • Perfusion system

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips in a 35 mm dish and culture until they reach the desired confluency.

    • One to two days prior to the experiment is recommended.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

    • For a working solution, dilute the Fura-2 AM stock solution in HBSS (or other imaging buffer) to a final concentration of 1-5 µM.

    • (Optional) To aid in dye solubilization, Pluronic F-127 can be added to the working solution at a final concentration of 0.02%.

    • (Optional) To prevent dye extrusion from the cells, probenecid can be included in the loading and imaging buffers at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Wash the cells twice with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing:

    • After loading, wash the cells three times with HBSS (containing probenecid if used) to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Live-Cell Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • To stimulate the cells, perfuse with HBSS containing the desired concentration of ML-SA1.

    • Continue to acquire images to monitor the change in the 340/380 nm fluorescence ratio over time.

    • At the end of the experiment, calibrate the Fura-2 signal by determining Rmin (in a Ca²⁺-free buffer with a chelator like EGTA) and Rmax (in a high Ca²⁺ buffer with a Ca²⁺ ionophore like ionomycin).

Data Analysis:

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration. The change in this ratio over time reflects the dynamics of the Ca²⁺ signal in response to ML-SA1 treatment.

Experimental Workflow

The following diagram outlines the general workflow for conducting a live-cell calcium imaging experiment with ML-SA1 treatment.

Experimental_Workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Prepare_Reagents Prepare Fura-2 AM loading solution and ML-SA1 solution Cell_Culture->Prepare_Reagents Dye_Loading Load cells with Fura-2 AM Prepare_Reagents->Dye_Loading Wash Wash cells to remove extracellular dye Dye_Loading->Wash De_esterification Allow for de-esterification Wash->De_esterification Imaging_Setup Mount coverslip on microscope De_esterification->Imaging_Setup Baseline Acquire baseline fluorescence (F340/F380) Imaging_Setup->Baseline Stimulation Perfuse with ML-SA1 Baseline->Stimulation Image_Acquisition Acquire time-lapse images Stimulation->Image_Acquisition Calibration Calibrate Fura-2 signal (Rmin/Rmax) Image_Acquisition->Calibration Data_Analysis Analyze F340/F380 ratio change Calibration->Data_Analysis End End Data_Analysis->End

Caption: Live-cell calcium imaging workflow.

Conclusion

The use of ML-SA1 in conjunction with live-cell calcium imaging provides a powerful tool for investigating the role of lysosomal Ca²⁺ signaling in various cellular processes. The protocols and data presented here offer a comprehensive guide for researchers and scientists to design and execute experiments aimed at elucidating the intricate mechanisms of TRPML1-mediated Ca²⁺ signaling. These studies are essential for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies for diseases associated with lysosomal dysfunction.

References

MONNA: A Potent Tool for Investigating the Role of ANO1 in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of ANO1 expression and function has been implicated in the pathophysiology of numerous diseases, most notably cancer and cystic fibrosis. In many cancers, overexpression of ANO1 is associated with increased cell proliferation, migration, and tumor growth. This makes ANO1 a compelling target for therapeutic intervention. MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) has emerged as a potent and selective small-molecule inhibitor of ANO1, providing a valuable pharmacological tool to investigate the function of ANO1 in various disease models and to assess its potential as a drug target.

This application note provides detailed protocols for utilizing this compound in key in vitro assays to study the role of ANO1 in cancer cell proliferation and migration. It also presents a framework for in vivo studies and for investigating the impact of this compound on ANO1-mediated signaling pathways.

Quantitative Data Summary

The inhibitory potency of this compound against the ANO1 channel has been determined in various experimental systems. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments and interpreting results.

System Target IC50 Reference
Xenopus laevis oocytesxANO1 (endogenous)0.08 µM[1]
HEK293 cellshANO1 (transiently expressed)1.27 µM[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of ANO1 in cancer-related signaling pathways and provide a general workflow for investigating the effects of this compound.

ANO1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates ANO1 ANO1 ANO1->EGFR Modulates Proliferation Proliferation ANO1->Proliferation Migration Migration ANO1->Migration AKT AKT PI3K->AKT Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Figure 1: Simplified ANO1 Signaling Network in Cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture ANO1-expressing Cancer Cells MONNA_Treatment_vitro This compound Treatment Cell_Culture->MONNA_Treatment_vitro Proliferation_Assay Proliferation Assay (MTT) MONNA_Treatment_vitro->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing) MONNA_Treatment_vitro->Migration_Assay Western_Blot Western Blot Analysis MONNA_Treatment_vitro->Western_Blot Xenograft_Model Xenograft Mouse Model MONNA_Treatment_vivo This compound Administration Xenograft_Model->MONNA_Treatment_vivo Tumor_Measurement Tumor Growth Measurement MONNA_Treatment_vivo->Tumor_Measurement

Figure 2: General Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).

  • Reagent: this compound (powder)

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.074 mg of this compound (Molecular Weight: 407.38 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of ANO1-expressing cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed ANO1-expressing cancer cells (e.g., PC-3, CFPAC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the respective this compound concentration or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value for cell proliferation inhibition.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the migratory capacity of ANO1-expressing cancer cells.

  • Cell Seeding:

    • Seed ANO1-expressing cancer cells in a 6-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Creating the Wound:

    • Once the cells have reached confluence, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • This compound Treatment:

    • Replace the PBS with a complete culture medium containing the desired concentration of this compound or vehicle control (DMSO). A concentration at or below the IC50 for proliferation is often used to minimize confounding effects from cell death.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point for both the this compound-treated and control groups using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial wound area.

    • Compare the rate of wound closure between the this compound-treated and control groups.

Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of key proteins in ANO1-related signaling pathways, such as EGFR, AKT, and ERK.

  • Cell Treatment and Lysis:

    • Seed ANO1-expressing cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at a selected concentration (e.g., the IC50 for proliferation) for a specified time (e.g., 24 hours). Include a vehicle control.

    • For studying growth factor-induced signaling, serum-starve the cells for 12-24 hours before treating with this compound for a shorter duration (e.g., 1-2 hours), followed by stimulation with a growth factor like EGF for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Cell Implantation:

    • Subcutaneously inject a suspension of ANO1-expressing cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of a mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare a formulation of this compound suitable for in vivo administration (this may require optimization of the vehicle).

    • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the anti-tumor efficacy.

    • Tumor tissue can be further processed for histological or molecular analysis.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of ANO1 in various disease contexts. The protocols provided in this application note offer a starting point for researchers to investigate the effects of ANO1 inhibition on cancer cell proliferation, migration, and signaling, as well as in vivo tumor growth. Careful experimental design and data analysis will be crucial for advancing our understanding of ANO1 biology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MONNA for Maximal ANO1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using MONNA to achieve maximal inhibition of the ANO1 (TMEM16A) calcium-activated chloride channel. Below, you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ANO1?

This compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a potent and selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1][2] Structurally similar to other anthranilic acid derivatives, this compound is believed to function as a pore blocker, physically obstructing the channel to prevent chloride ion flow.[1][3] While its precise binding site is not fully elucidated, it is thought to act on the external side of the channel.[1]

Q2: What is the recommended concentration of this compound to use for ANO1 inhibition?

The effective concentration of this compound is dependent on the experimental system. The half-maximal inhibitory concentration (IC₅₀) has been determined for different systems:

System ANO1 Type IC₅₀
Xenopus laevis oocytesEndogenous (xANO1)0.08 µM
HEK293 cellsHuman (hANO1)1.27 µM

This data is based on electrophysiological studies.[3][4]

It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How selective is this compound for ANO1?

This compound exhibits high selectivity for ANO1. Studies have shown that at concentrations effective for ANO1 inhibition, this compound does not significantly block other chloride channels such as bestrophin-1, CLC2, and the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2]

Q4: What is the recommended incubation time for this compound?

In whole-cell patch-clamp experiments using HEK293 cells expressing hANO1, a pre-incubation time of 10 minutes has been shown to be effective.[3][5] However, the optimal incubation time can vary depending on the cell type, experimental temperature, and the concentration of this compound used. For detailed guidance, refer to the Troubleshooting Guide below.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at inhibiting ANO1 with this compound.

Issue 1: No or Lower-Than-Expected ANO1 Inhibition
Possible Cause Recommended Solution
Suboptimal Incubation Time The documented 10-minute pre-incubation is a starting point.[3][5] For your specific system, it is crucial to optimize this parameter. We recommend performing a time-course experiment, testing a range of incubation times (e.g., 5, 10, 20, 30, and 60 minutes) to determine the point of maximal inhibition.
Inadequate this compound Concentration The IC₅₀ can vary between cell types and expression systems.[4] Perform a dose-response curve with a range of this compound concentrations (e.g., from 0.01 µM to 10 µM) to identify the optimal concentration for your experiment.
This compound Degradation Ensure that this compound stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
Cellular Health and ANO1 Expression Poor cell health or low expression of ANO1 can lead to weak channel activity, making it difficult to measure inhibition. Confirm cell viability and verify ANO1 expression levels using appropriate techniques (e.g., Western blot, qPCR, or functional assays).
Issue 2: High Variability in Experimental Results
Possible Cause Recommended Solution
Inconsistent Incubation Time Ensure that the incubation time with this compound is precisely controlled and consistent across all experiments. Use a timer to monitor the incubation period accurately.
Incomplete Washout If your experiment involves washout steps, ensure that the washout is complete. A study has shown that 0.1 µM this compound can be fully washed out after 100 seconds.[3] Inadequate washout can lead to carry-over effects in subsequent measurements.
Variability in Ca²⁺ Concentration ANO1 is a calcium-activated channel.[3] Fluctuations in intracellular calcium concentration will affect channel activity and, consequently, the perceived level of inhibition. Ensure that the method of inducing calcium influx is consistent and that buffers are prepared accurately.

Experimental Protocols

The following is a generalized protocol for measuring this compound-induced inhibition of hANO1 currents in HEK293 cells using whole-cell patch-clamp electrophysiology, based on published methods.[3][5]

Objective: To determine the inhibitory effect of this compound on hANO1 channels.

Materials:

  • HEK293 cells transiently expressing hANO1

  • This compound stock solution (e.g., in DMSO)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution with a defined free Ca²⁺ concentration (e.g., 4.5 µM)

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Cell Preparation: Plate HEK293 cells expressing hANO1 onto glass coverslips suitable for electrophysiology.

  • Solution Preparation: Prepare extracellular and intracellular solutions. The intracellular solution should contain a calcium buffer (e.g., EGTA) to clamp the free Ca²⁺ concentration at a level that activates ANO1.

  • This compound Dilution: Prepare the desired concentrations of this compound in the extracellular solution from the stock solution.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on an hANO1-expressing HEK293 cell.

    • Record baseline hANO1 currents using a suitable voltage protocol (e.g., voltage steps from -100 mV to +100 mV).

    • Perfuse the cell with the this compound-containing extracellular solution for a defined pre-incubation period (e.g., 10 minutes).[3][5]

    • After incubation, record the hANO1 currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after this compound application.

    • Calculate the percentage of inhibition using the formula: (1 - (I_this compound / I_Control)) * 100, where I_this compound is the current in the presence of this compound and I_Control is the baseline current.

    • To determine the IC₅₀, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound and ANO1.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Prepare hANO1-expressing HEK293 Cells patch Establish Whole-Cell Patch-Clamp cell_prep->patch solution_prep Prepare Recording Solutions (with Ca²⁺ in pipette) solution_prep->patch monna_prep Prepare this compound dilutions incubate Incubate with this compound (e.g., 10 minutes) monna_prep->incubate baseline Record Baseline ANO1 Current patch->baseline baseline->incubate post_this compound Record Post-Incubation ANO1 Current incubate->post_this compound measure Measure Current Amplitudes post_this compound->measure calculate Calculate % Inhibition measure->calculate dose_response Generate Dose-Response Curve (for IC₅₀) calculate->dose_response mechanism_of_action cluster_channel ANO1 Channel channel_top channel_mid Cl⁻ channel_top->channel_mid channel_bot channel_mid->channel_bot This compound This compound This compound->channel_top Pore Blockade cl_ion Cl⁻ cl_ion->channel_top Blocked extracellular Extracellular intracellular Intracellular signaling_pathway agonist Agonist (e.g., ATP) receptor GPCR agonist->receptor plc PLC receptor->plc ip3 IP₃ plc->ip3 er Endoplasmic Reticulum ip3->er ca2_release Ca²⁺ Release er->ca2_release ano1 ANO1 Activation ca2_release->ano1 cl_efflux Cl⁻ Efflux ano1->cl_efflux depolarization Membrane Depolarization cl_efflux->depolarization response Cellular Response (e.g., Smooth Muscle Contraction) depolarization->response This compound This compound This compound->ano1 Inhibition

References

Technical Support Center: Improving MONNA Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MONNA, a potent and selective inhibitor of the ANO1 (TMEM16A) calcium-activated chloride channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and enhancing the efficacy of this compound, particularly in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective blocker of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1] ANO1 is overexpressed in several types of cancers, including head and neck squamous cell carcinoma, breast cancer, and gastrointestinal stromal tumors.[1][2] By inhibiting ANO1, this compound can suppress cancer cell proliferation, migration, and invasion, as well as induce apoptosis.[3][4]

Q2: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies in cancer cells can arise from several factors:

  • Target Alteration: Mutations in the ANO1 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of ANO1 inhibition. For instance, upregulation of parallel survival pathways like the PI3K/Akt or MAPK/ERK pathways can compensate for the loss of ANO1 signaling.[2][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or MRP1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Cellular Metabolism: Cancer cells may adapt their metabolic processes to become less dependent on the pathways regulated by ANO1.

Q3: How can we determine if our cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance. It is recommended to establish a resistance index (RI) by dividing the IC50 of the resistant line by that of the parental line. An RI greater than 1 indicates resistance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in resistant cell lines.

Problem Possible Cause Recommended Solution
Inconsistent this compound efficacy between experiments. 1. Reagent Variability: Inconsistent quality or degradation of this compound stock solution. 2. Cell Culture Conditions: Variations in cell passage number, confluency, or media composition. 3. Assay Performance: Inconsistent incubation times or cell seeding densities.1. Reagent Quality Control: Prepare fresh this compound stock solutions regularly and store them appropriately. Aliquot the stock to avoid multiple freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 3. Assay Standardization: Follow a strict, validated protocol for all assays, ensuring consistent timing and reagent concentrations.
High IC50 value for this compound in a new cell line. 1. Intrinsic Resistance: The cell line may have inherent resistance to ANO1 inhibition due to low ANO1 expression or pre-existing activation of bypass pathways. 2. Experimental Error: Incorrect this compound concentration, inactive compound, or issues with the viability assay.1. Characterize the Cell Line: Perform qPCR or Western blot to determine the expression level of ANO1. Analyze the baseline activity of key survival pathways (e.g., Akt, ERK). 2. Verify Experimental Setup: Confirm the concentration of your this compound stock solution. Test the compound on a known sensitive cell line as a positive control. Troubleshoot the viability assay with appropriate controls.
Loss of this compound efficacy after prolonged treatment. 1. Acquired Resistance: The cell line has developed resistance mechanisms upon continuous exposure to this compound.1. Investigate Resistance Mechanisms: Analyze potential changes in the resistant cells, such as ANO1 mutations, upregulation of bypass pathways (Western blot for p-Akt, p-ERK), or increased expression of drug efflux pumps (qPCR or Western blot for ABCB1/MDR1).
This compound shows synergistic effects with Drug X in one resistant cell line but not another. 1. Different Resistance Mechanisms: The two resistant cell lines may have developed different ways to evade this compound's effects. The synergistic partner (Drug X) may only be effective against one of these mechanisms.1. Characterize Each Resistant Line: Determine the specific resistance mechanism in each cell line. This will help in selecting appropriate combination therapies. For example, if one line overexpresses MDR1, a combination with an MDR1 inhibitor might be effective.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture flasks and plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 25-50%.

  • Monitor and Passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a fresh medium containing the same concentration of this compound.

  • Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.

  • Characterize the Resistant Population: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental line. A significantly higher IC50 indicates the successful generation of a resistant cell line.[6]

  • Cryopreserve Resistant Stocks: Once a stable resistant line is established, cryopreserve several vials at a low passage number.

Protocol 2: Assessing Synergy of this compound with a Second Agent

This protocol outlines how to assess whether a second drug acts synergistically with this compound to overcome resistance.

Materials:

  • This compound-resistant cell line

  • This compound

  • Second drug of interest (Drug X)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay kit

Procedure:

  • Determine IC50 of Single Agents: Determine the IC50 values for both this compound and Drug X individually in the resistant cell line.

  • Design Combination Matrix: Prepare a dose-response matrix in a 96-well plate. This involves treating the cells with various concentrations of this compound in combination with various concentrations of Drug X. A 5x5 or 6x6 matrix is often sufficient.[7] Include wells for each drug alone and untreated controls.

  • Cell Seeding and Treatment: Seed the resistant cells into the 96-well plate and allow them to attach overnight. The next day, treat the cells with the drug combinations as per the matrix design.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).

  • Measure Viability: Perform a cell viability assay to determine the percentage of viable cells in each well.

  • Calculate Synergy Score: Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate a synergy score (e.g., Loewe, Bliss, ZIP score) from the viability data. A score greater than a certain threshold (e.g., >10 for ZIP) indicates synergy.

Visualizing Key Pathways and Workflows

This compound's Impact on Cancer Cell Signaling

The following diagram illustrates the signaling pathways affected by this compound through the inhibition of ANO1. In many cancers, ANO1 activity promotes the activation of pro-survival pathways like MAPK/ERK and PI3K/Akt.

MONNA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ANO1 ANO1 Channel This compound->ANO1 Inhibits CaMKII CaMKII ANO1->CaMKII EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates CaMKII->EGFR Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes

Caption: this compound inhibits ANO1, disrupting downstream pro-survival signaling.

Experimental Workflow for Developing Resistant Cell Lines

This workflow outlines the process of generating and characterizing a this compound-resistant cell line.

Resistant_Cell_Line_Workflow start Start with Parental Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial low_dose Culture in Low-Dose This compound (IC20) ic50_initial->low_dose monitor Monitor Cell Growth low_dose->monitor dose_increase Gradually Increase This compound Concentration monitor->dose_increase Cells are proliferating ic50_final Determine Final This compound IC50 monitor->ic50_final Stable growth at high concentration passage Passage Cells dose_increase->passage passage->monitor Repeat characterize Characterize Resistance Mechanisms ic50_final->characterize end Resistant Cell Line Established characterize->end

Caption: Workflow for generating this compound-resistant cell lines.

Troubleshooting Decision Tree for Low this compound Efficacy

This decision tree provides a logical approach to troubleshooting experiments where this compound shows lower-than-expected efficacy.

Troubleshooting_Tree start Low this compound Efficacy Observed check_reagents Are this compound stock and reagents fresh and validated? start->check_reagents check_protocol Is the experimental protocol standardized? check_reagents->check_protocol Yes reprepare Prepare fresh reagents and re-run experiment check_reagents->reprepare No check_cell_line Is the cell line known to be sensitive to ANO1 inhibition? check_protocol->check_cell_line Yes standardize Standardize protocol (seeding, timing, etc.) check_protocol->standardize No investigate_resistance Investigate potential resistance mechanisms check_cell_line->investigate_resistance Yes characterize_line Characterize ANO1 expression and baseline signaling check_cell_line->characterize_line No/Unknown combination_therapy Consider combination therapy investigate_resistance->combination_therapy

Caption: Decision tree for troubleshooting low this compound efficacy.

References

MONNA Technical Support Center: Dose-Response and IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing MONNA dose-response curves and accurately determining its IC50 value.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for studying this compound?

A dose-response curve is a fundamental tool in pharmacology that illustrates the relationship between the concentration of a drug (like this compound) and its observed effect on a biological system. This analysis is crucial for quantifying how varying doses of this compound influence its therapeutic or inhibitory effects. The curve allows for the determination of key parameters such as the IC50, which represents the concentration of this compound required to inhibit a specific biological process by 50%.[1]

Q2: What is the IC50 value and what does it indicate about this compound's potency?

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a substance (e.g., this compound) is needed to inhibit a given biological process by half.[1] A lower IC50 value signifies that a smaller concentration of this compound is required to achieve 50% inhibition, indicating higher potency. Conversely, a higher IC50 value suggests lower potency.

Q3: What is the difference between relative and absolute IC50?

The relative IC50 is the most common definition and refers to the concentration of an inhibitor required to elicit a response halfway between the maximum (top plateau) and minimum (bottom plateau) response of the curve itself.[2][3] The absolute IC50 , on the other hand, is the concentration that produces a response halfway between the baseline (no inhibitor) and a positive control that elicits a maximal inhibitory effect.[2] The choice between these two depends on the experimental design and the specific research question.

Q4: How many data points are recommended for a reliable dose-response curve?

For a robust dose-response curve, it is generally recommended to use 5-10 concentrations of this compound. These concentrations should be spaced out over a range that is wide enough to define the top and bottom plateaus of the curve, as well as the sloped portion in between.

Troubleshooting Guides

This section addresses common issues encountered during this compound dose-response experiments and IC50 determination.

Poor Curve Fit or High R-squared Value

Problem: The nonlinear regression analysis of your this compound dose-response data results in a poor curve fit, indicated by a low R-squared value or visual inspection of the graph.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate concentration range Ensure your this compound concentration range is wide enough to define the top and bottom plateaus of the curve. If the curve is incomplete, the IC50 value will be inaccurate.[3]
Incorrect data transformation Dose-response data is often analyzed using the logarithm of the concentration on the X-axis. Ensure you are using the correct transformation for your analysis software (e.g., log(inhibitor) vs. response in GraphPad Prism).[4][5]
Outliers in the data Examine your data for any obvious outliers that may be skewing the curve fit. If an outlier is identified, consider whether it is due to experimental error and if it should be excluded from the analysis.
Incorrect model selection Most dose-response curves are sigmoidal and can be fit with a four-parameter logistic (4PL) model. Ensure you have selected the appropriate model in your analysis software.[4]
High variability between replicates High variability can obscure the true dose-response relationship. Investigate potential sources of experimental error, such as pipetting inaccuracies or inconsistent cell seeding.
Inconsistent IC50 Values Across Experiments

Problem: You are observing significant variability in the calculated IC50 value for this compound across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variations in cell culture conditions Ensure that cell line, passage number, cell density at the time of treatment, and growth media are consistent across all experiments.[6]
Inconsistent drug preparation Prepare fresh serial dilutions of this compound for each experiment to avoid degradation. Ensure accurate and consistent dilutions.
Different incubation times The IC50 value can be time-dependent.[7] Use a consistent incubation time for all experiments.
Assay variability Different assay methods (e.g., MTT, CellTiter-Glo, In-Cell Western) can yield different IC50 values. Use the same assay and protocol consistently.
Cell Viability Exceeds 100% at Low this compound Concentrations

Problem: In a cell viability assay, you observe that at low concentrations of this compound, the measured viability is greater than the control (100%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hormesis effect Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. This is a biological phenomenon known as hormesis.
Edge effects in microplates Wells on the edge of a 96-well plate can be prone to evaporation, leading to increased concentration of media components and affecting cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media.[8]
Overgrowth of control cells If control cells become over-confluent, their viability may start to decrease, making the viability of treated cells appear relatively higher. Optimize cell seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.[8]

Experimental Protocols & Methodologies

Protocol 1: IC50 Determination of this compound using MTT Assay on Adherent Cells

This protocol outlines the steps for determining the IC50 value of this compound using a colorimetric MTT assay.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Adherent cell line of interest

  • Complete growth medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of this compound concentration.

    • Use a nonlinear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[9]

Visualizations

Signaling Pathway: this compound Inhibition of the mTOR Pathway

The following diagram illustrates a simplified mTOR signaling pathway, a crucial regulator of cell growth and proliferation.[10][] In this hypothetical scenario, this compound acts as an inhibitor of mTORC1, a key complex in the pathway.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream promotes This compound This compound This compound->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway with hypothetical inhibition by this compound.

Experimental Workflow: IC50 Determination

This diagram outlines the general workflow for determining the IC50 of this compound.

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with this compound incubate1->treat_cells prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate2->viability_assay read_plate Measure Signal (e.g., Absorbance, Luminescence) viability_assay->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve read_plate->data_analysis determine_ic50 Determine IC50 (Nonlinear Regression) data_analysis->determine_ic50 end End determine_ic50->end

Caption: General experimental workflow for IC50 determination of this compound.

Logical Relationship: Troubleshooting Dose-Response Curve Issues

This diagram presents a logical flow for troubleshooting common issues with dose-response curves.

Troubleshooting_Logic start Poor Dose-Response Curve Fit check_range Is the concentration range adequate? start->check_range adjust_range Adjust concentration range to define plateaus check_range->adjust_range No check_transform Is the data correctly transformed (e.g., log concentration)? check_range->check_transform Yes transform_data Apply correct data transformation check_transform->transform_data No check_outliers Are there obvious outliers? check_transform->check_outliers Yes remove_outliers Investigate and consider removing outliers check_outliers->remove_outliers Yes check_model Is the correct regression model being used (e.g., 4PL)? check_outliers->check_model No select_model Select the appropriate nonlinear regression model check_model->select_model No good_fit Good Curve Fit check_model->good_fit Yes

Caption: Troubleshooting logic for poor dose-response curve fits.

References

Technical Support Center: Controlling for Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Users: Initial searches for a tool or methodology specifically named "MONNA" for controlling experimental artifacts did not yield relevant results in publicly available scientific literature or resources. The following guide provides information on controlling for common experimental artifacts in a general context. If "this compound" refers to a specific internal tool, please consult your organization's internal documentation.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for common artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an experimental artifact?

Q2: What are some of the most common experimental artifacts?

A2: Common artifacts include:

  • Batch Effects: Systematic variations between groups of samples that are processed at different times or under different conditions.[2][3][4]

  • Edge Effects: Variations in data from wells on the outer edges of a microplate compared to the inner wells, often due to differences in temperature and evaporation.[5]

  • Non-Specific Binding: The binding of antibodies or other reagents to unintended targets, which can lead to false-positive signals in immunoassays.[6][7][8]

  • Instrumental Artifacts: Errors or noise introduced by the measurement instruments themselves.[9]

Q3: How can I minimize batch effects in my experiments?

A3: To minimize batch effects, it is crucial to distribute your samples strategically across different batches during the experimental design phase.[2] For example, in a study comparing a treatment group to a control group, samples from both groups should be included in each batch to avoid confounding the biological effect with the batch effect.[2]

Troubleshooting Guides

Issue 1: Suspected Batch Effects in High-Throughput Screening Data

If you observe that samples are clustering by processing date rather than by biological condition in your data analysis, you may have a batch effect.

Troubleshooting Steps:

  • Visualize the Data: Use Principal Component Analysis (PCA) to visualize your data. If a significant portion of the variance is explained by the processing batch, it will be apparent in the PCA plot.

  • Statistical Correction: Employ statistical methods to adjust for batch effects. Several R packages and software tools are available for this purpose.[3][4][10]

  • Review Experimental Design: For future experiments, ensure that your experimental design properly randomizes samples across batches.[2]

Issue 2: High Variability in Microplate Assays

High variability, particularly between the outer and inner wells of a microplate, is often indicative of edge effects.

Troubleshooting Steps:

  • Avoid Outer Wells: If possible, avoid using the outermost wells of the microplate for your experimental samples. These wells can be filled with a buffer or sterile water to create a more uniform environment across the plate.[5]

  • Use Specialized Plates: Consider using low-evaporation plates that are designed to minimize edge effects.[5]

  • Proper Incubation: Ensure that plates are brought to room temperature before seeding cells to promote even cell adhesion.[5] Sealing the plate with a breathable film can also help reduce evaporation during incubation.[5]

Quantitative Data Summary

The following table provides a hypothetical example of data exhibiting a batch effect and the results after a correction method has been applied.

Sample IDBiological GroupProcessing BatchRaw MeasurementCorrected Measurement
Samp01Control110.510.1
Samp02Control111.210.8
Samp03Treatment115.114.7
Samp04Treatment114.814.4
Samp05Control212.810.3
Samp06Control213.110.6
Samp07Treatment217.214.9
Samp08Treatment216.914.6

Experimental Protocols

Protocol: Reducing Non-Specific Binding in an Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the key steps to minimize non-specific binding in an ELISA.

  • Coating: Coat the microplate wells with the capture antibody or antigen in an appropriate coating buffer.

  • Washing: After coating, wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound molecules.

  • Blocking: This is a critical step to prevent non-specific binding.[11] Incubate the wells with a blocking buffer for at least 1-2 hours at room temperature or overnight at 4°C. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[7]

  • Sample Incubation: Add your samples and standards to the blocked wells.

  • Detection Antibody Incubation: After washing away the unbound sample, add the detection antibody. The diluent for the detection antibody should also contain a blocking agent.

  • Substrate Addition and Signal Detection: After a final wash, add the substrate and measure the signal.

Visualizations

Experimental_Workflow_for_Artifact_Control cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Experimental_Design Experimental Design - Randomize Samples - Plan Batches Sample_Processing Sample Processing - Consistent Protocols Experimental_Design->Sample_Processing Data_Acquisition Data Acquisition - Instrument Calibration Sample_Processing->Data_Acquisition Data_Analysis Data Analysis - Visualization (PCA) - Statistical Correction Data_Acquisition->Data_Analysis Interpretation Interpretation - Consider Artifacts Data_Analysis->Interpretation

Caption: A generalized workflow for controlling experimental artifacts.

Troubleshooting_Logic Start High Data Variability Observed Check_Pattern Is variability patterned? (e.g., by batch, plate location) Start->Check_Pattern Random_Error Likely Random Error - Review pipetting - Check reagent stability Check_Pattern->Random_Error No Batch_Effect Potential Batch Effect - Visualize with PCA - Apply correction Check_Pattern->Batch_Effect Yes (by Batch) Edge_Effect Potential Edge Effect - Avoid outer wells - Use specialized plates Check_Pattern->Edge_Effect Yes (Plate Location)

Caption: A troubleshooting flowchart for high data variability.

References

MONNA Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Multiplexed Ocular Neuromodulation and Neurotransmitter Analysis (MONNA). Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high variability in neurotransmitter quantification with the this compound platform?

High variability in neurotransmitter quantification can typically be traced to a few key areas of the experimental protocol. The most common sources are inconsistent tissue slice thickness, degradation of neurotransmitter standards, and fluctuations in the laser power used for neuromodulation. It is also crucial to ensure the stability of the electrochemical detection system.

Q2: My signal-to-noise ratio is consistently low. What steps can I take to improve it?

A low signal-to-noise ratio can be addressed by several methodical checks. First, verify the integrity and concentration of your reagents, particularly the enzymatic solutions used for neurotransmitter detection. Second, ensure that the microfluidic channels are not clogged, as this can impede sample delivery to the detector. Finally, check the grounding of your electrochemical detector, as improper grounding is a frequent cause of electronic noise.

Q3: I am observing significant well-to-well variability within the same multi-well plate. What could be the cause?

Well-to-well variability often points to inconsistencies in sample preparation or dispensing. Ensure that your multi-channel pipette is properly calibrated and that you are using a consistent technique for all wells. Additionally, check for temperature gradients across the plate, as this can affect the rate of enzymatic reactions. Evaporation from the outer wells can also be a factor; using plate seals can help mitigate this.

Troubleshooting Guides

Issue 1: Inconsistent Laser Stimulation

If you suspect that inconsistent laser stimulation is contributing to your experimental variability, follow these troubleshooting steps:

  • Power Calibration: Regularly calibrate the laser output using a photodiode power meter. Ensure the measured power at the sample plane is consistent with the desired setting.

  • Beam Alignment: Check the alignment of the laser beam to ensure it is focused correctly on the targeted retinal ganglion cells. Misalignment can lead to off-target stimulation and variable responses.

  • Optical Path Cleaning: Clean all optical components in the laser path, including lenses and mirrors, to remove any dust or residue that could scatter the beam and reduce power delivery.

Issue 2: Variability in Tissue Slice Preparation

The quality and consistency of your retinal tissue slices are critical for reproducible this compound results.

  • Slicing Speed and Vibration: Use a slow, consistent slicing speed on the vibratome to minimize tissue damage. Ensure the vibratome is placed on an anti-vibration table.

  • Blade Quality: Use a new, sharp blade for each tissue block. A dull blade can compress and damage the tissue, leading to variable slice thickness and health.

  • Recovery Time: Allow for a consistent and adequate recovery period for the slices in oxygenated artificial cerebrospinal fluid (aCSF) before starting the experiment. A minimum of 60 minutes is recommended.

Experimental Protocols

Standard this compound Protocol for Neurotransmitter Release Measurement
  • Tissue Preparation:

    • Euthanize the subject animal in accordance with approved institutional guidelines.

    • Enucleate the eyes and dissect the retina in ice-cold, oxygenated aCSF.

    • Embed the retina in low-gelling-point agarose.

    • Slice the embedded retina to a thickness of 200 µm using a vibratome.

    • Transfer the slices to a recovery chamber with oxygenated aCSF at room temperature for at least 60 minutes.

  • This compound Assay:

    • Transfer a retinal slice to the this compound multi-well plate.

    • Add the neurotransmitter detection reagent mix to each well.

    • Place the plate in the this compound reader and allow it to equilibrate to 37°C.

    • Initiate the experiment, which will involve automated laser stimulation of targeted retinal ganglion cells and electrochemical detection of released neurotransmitters.

  • Data Analysis:

    • The raw data will be presented as neurotransmitter concentration over time.

    • Calculate the area under the curve (AUC) for the post-stimulation period to quantify the total neurotransmitter release.

    • Normalize the data to a positive control or baseline measurement to reduce inter-assay variability.

Quantitative Data Summary

The following tables summarize expected results and acceptable variability for key quality control parameters in a standard this compound experiment.

Parameter Target Value Acceptable Range Common Causes of Deviation
Baseline Noise (pA) < 20.5 - 3Improper grounding, detector contamination, reagent impurity.
Positive Control Signal (nA) 10 ± 1.58.5 - 11.5Incorrect standard concentration, enzyme degradation.
Intra-Assay CV (%) < 10< 15Pipetting errors, temperature gradients.
Inter-Assay CV (%) < 15< 20Reagent batch differences, instrument calibration drift.

Diagrams

MONNA_Workflow cluster_prep Tissue Preparation cluster_assay This compound Assay cluster_analysis Data Analysis Retina_Dissection Retina_Dissection Embedding Embedding Retina_Dissection->Embedding Agarose Slicing Slicing Embedding->Slicing 200 µm Recovery Recovery Slicing->Recovery aCSF Plate_Setup Plate_Setup Recovery->Plate_Setup Equilibration Equilibration Plate_Setup->Equilibration 37°C Stimulation_Detection Stimulation_Detection Equilibration->Stimulation_Detection Laser & Detector Raw_Data Raw_Data Stimulation_Detection->Raw_Data AUC_Calculation AUC_Calculation Raw_Data->AUC_Calculation Normalization Normalization AUC_Calculation->Normalization Final_Results Final_Results Normalization->Final_Results

Caption: Overview of the standard this compound experimental workflow.

Troubleshooting_Logic cluster_sources Potential Sources cluster_checks Troubleshooting Steps High_Variability High Variability in Results Inconsistent_Stimulation Inconsistent Stimulation High_Variability->Inconsistent_Stimulation Tissue_Quality Poor Tissue Quality High_Variability->Tissue_Quality Reagent_Issues Reagent Degradation High_Variability->Reagent_Issues Calibrate_Laser Calibrate Laser Power Inconsistent_Stimulation->Calibrate_Laser Check_Slicer Check Vibratome Settings Tissue_Quality->Check_Slicer New_Reagents Prepare Fresh Reagents Reagent_Issues->New_Reagents Signaling_Pathway Laser Laser Stimulation RGC Retinal Ganglion Cell Laser->RGC Depolarization Vesicle_Release Vesicle Release RGC->Vesicle_Release Neurotransmitter Neurotransmitter (e.g., Glutamate) Vesicle_Release->Neurotransmitter Detector Electrochemical Detector Neurotransmitter->Detector Oxidation Signal Signal (pA/nA) Detector->Signal

Refinement of MONNA delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of MONNA (6-methoxy-2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on delivery methods and troubleshoot common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vivo administration?

A1: this compound is sparingly soluble in aqueous solutions. For in vivo applications, a common starting point is to dissolve this compound in a biocompatible solvent system. A frequently used vehicle is a mixture of DMSO (Dimethyl sulfoxide), Cremophor EL (or a similar solubilizing agent like Kolliphor® EL), and saline. It is crucial to first dissolve this compound in a small amount of DMSO and then dilute it with the other components. The final concentration of DMSO should be kept to a minimum (ideally below 5-10% of the total injection volume) to avoid toxicity.

Q2: What is the maximum tolerated dose (MTD) of this compound in mice?

A2: The MTD of this compound can vary depending on the mouse strain, age, and administration route. Preliminary dose-ranging studies are essential. Based on available preclinical data for similar compounds, a starting dose range for an MTD study could be between 10 mg/kg and 100 mg/kg. It is critical to monitor the animals closely for signs of toxicity, such as weight loss, lethargy, and ruffled fur.

Q3: How should this compound be administered for in vivo tumor models?

A3: The most common and technically straightforward route for administering this compound in rodent tumor models is intraperitoneal (IP) injection. This method allows for systemic delivery and is generally well-tolerated. For specific research questions, other routes such as oral gavage, intravenous (IV), or subcutaneous (SC) injections may be considered, but these may require different formulation strategies.

Q4: How can I monitor the therapeutic efficacy of this compound in vivo?

A4: Therapeutic efficacy is typically monitored by measuring tumor volume over time using calipers. It is also advisable to monitor the body weight of the animals as an indicator of overall health and potential toxicity. At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess target engagement and downstream effects.

Troubleshooting Guides

Issue 1: Precipitation of this compound during formulation or injection.
Possible Cause Troubleshooting Step
Poor Solubility Ensure this compound is fully dissolved in DMSO before adding other vehicle components. Gently warm the solution (e.g., to 37°C) to aid dissolution.
Incorrect Vehicle Ratio Optimize the ratio of DMSO, Cremophor EL, and saline. A common starting ratio is 1:1:8 (DMSO:Cremophor EL:Saline).
Temperature Shock Bring the formulation to room temperature before injection to prevent precipitation upon contact with body temperature.
Slow Injection Rate Inject the formulation at a steady, moderate pace to allow for proper dispersal in the peritoneal cavity.
Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
Possible Cause Troubleshooting Step
High Dose of this compound Reduce the administered dose. Perform a thorough MTD study to identify a safe and effective dose.
Vehicle Toxicity Prepare a vehicle-only control group to assess the toxicity of the solvent system. If the vehicle is toxic, consider alternative formulations or reducing the concentration of components like DMSO.
Frequent Dosing Decrease the frequency of administration (e.g., from daily to every other day) to allow for animal recovery.
Contamination Ensure sterile preparation of the formulation and proper aseptic injection techniques to prevent infection.[1][2]
Issue 3: Lack of therapeutic efficacy in the tumor model.
Possible Cause Troubleshooting Step
Suboptimal Dose Increase the dose of this compound, ensuring it remains below the MTD.
Poor Bioavailability Consider alternative administration routes that may improve systemic exposure, such as intravenous injection. This may require reformulation.
Instability of this compound Prepare the this compound formulation fresh before each injection to avoid degradation. Protect the compound from light if it is light-sensitive.
Tumor Model Resistance Investigate the expression of the molecular target of this compound in your chosen cancer cell line to ensure it is a relevant model.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex and gently warm the tube until the this compound is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing Cremophor EL and sterile saline in the desired ratio (e.g., 1:8).

  • Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to create the final formulation.

  • The final concentration of this compound should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 100-200 µL for a mouse).

Protocol 2: Intraperitoneal Injection in Mice
  • Restrain the mouse firmly but gently, ensuring a secure grip on the scruff of the neck to immobilize the head.[3]

  • Tilt the mouse's head downwards at a slight angle.[1]

  • Wipe the lower right or left quadrant of the abdomen with an alcohol swab.

  • Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.[1]

  • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound formulation slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Quantitative Data Summary

Parameter Vehicle 1 (10% DMSO in Saline) Vehicle 2 (5% DMSO, 5% Cremophor EL in Saline) Vehicle 3 (10% DMSO, 10% Kolliphor® EL in Saline)
This compound Solubility (mg/mL) 0.52.53.0
Maximum Tolerated Dose (mg/kg) 255060
Tumor Growth Inhibition (%) at MTD 30%55%65%

Visualizations

MONNA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates This compound This compound AKT AKT This compound->AKT Inhibits PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Proposed signaling pathway for this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation Dosing Intraperitoneal Injection Formulation->Dosing Animals Tumor Cell Implantation Animals->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Daily/EOD Endpoint Endpoint Reached Monitoring->Endpoint Tissue Tissue Collection Endpoint->Tissue Analysis Data Analysis Tissue->Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Validation & Comparative

A Comparative Guide to MONNA and Other Key ANO1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MONNA with other established Anoctamin-1 (ANO1) inhibitors. The following sections detail quantitative performance data, experimental methodologies, and the signaling context of ANO1 inhibition.

Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in a range of pathologies, including secretory diarrheas, asthma, hypertension, and various cancers. The development of potent and selective inhibitors is crucial for both dissecting the physiological roles of ANO1 and for advancing novel therapeutic strategies. This guide focuses on a comparative analysis of this compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) alongside other widely studied ANO1 inhibitors.

Performance Comparison of ANO1 Inhibitors

The inhibitory potency of this compound and other known ANO1 inhibitors has been evaluated in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The data presented below has been compiled from multiple studies, and it is important to note that direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions, such as the expression system (e.g., Xenopus oocytes vs. mammalian cell lines) and the specific assay used.

InhibitorIC50 (xANO1)IC50 (hANO1)Selectivity ProfileKey Findings & Off-Target Effects
This compound 0.08 µM[1][2]1.27 µM[3][4]Highly selective over CFTR, Bestrophin-1, and CLC2 chloride channels.[1][2]Exhibits vasorelaxant properties that may be independent of ANO1 inhibition in vascular tissue.[3][5]
T16Ainh-A01 Not Reported~1 µMNot extensively detailed in the provided results.Also shows vasorelaxant effects independent of the chloride gradient.[5]
CaCCinh-A01 Not Reported2.1 µM (for TMEM16A)General inhibitor of CaCCs.Induces vasorelaxation that is not dependent on the transmembrane chloride gradient.[5]
Ani9 Not Reported77 nMHigh selectivity for ANO1 over the homologous ANO2.
Idebenone Not Reported9.2 µMNot extensively detailed in the provided results.

Experimental Protocols

The characterization and comparison of ANO1 inhibitors rely on a set of key experimental techniques. Below are detailed methodologies for three commonly employed assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions across the cell membrane, providing a precise assessment of ANO1 channel activity and its inhibition.

Objective: To measure the inhibitory effect of compounds on ANO1 channel currents in a whole-cell configuration.

Materials:

  • HEK293 cells transiently or stably expressing human ANO1 (hANO1).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and calculated free Ca2+ to activate ANO1 (e.g., ~4.5 µM) (pH 7.2 with KOH).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Culture ANO1-expressing HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.

  • Establish a stable baseline recording of ANO1 currents.

  • Perfuse the cell with the extracellular solution containing the test compound at the desired concentration.

  • After a sufficient incubation period (e.g., 5-10 minutes), record the ANO1 currents again in the presence of the inhibitor.

  • To determine the IC50 value, repeat the experiment with a range of inhibitor concentrations and plot the percentage of current inhibition against the logarithm of the inhibitor concentration.

Ussing Chamber Assay for Chloride Secretion

This method is used to study ion transport across epithelial tissues or cell monolayers, providing a functional measure of ANO1-mediated chloride secretion.

Objective: To measure the effect of ANO1 inhibitors on chloride secretion across an epithelial cell monolayer.

Materials:

  • Polarized epithelial cells (e.g., FRT, T84, or HT-29) grown on permeable supports (e.g., Snapwell™ or Millicell® inserts).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ringer's solution (composition can vary, but a typical example is (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 Glucose).

  • Ag/AgCl electrodes and 3 M KCl agar bridges.

  • ANO1 activator (e.g., ATP or Eact).

  • Test compounds.

Procedure:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with Ringer's solution and maintain at 37°C, gassing with 95% O2/5% CO2.

  • Measure the transepithelial potential difference (Vt) and short-circuit current (Isc) using the voltage-clamp amplifier. The Isc is a measure of net ion transport.

  • Allow the baseline Isc to stabilize.

  • To isolate chloride secretion, a basolateral-to-apical chloride gradient can be established, and other ion transport pathways can be blocked pharmacologically if necessary.

  • Add an ANO1 activator to the apical or basolateral side (depending on the cell type and experimental design) to stimulate chloride secretion, which will be observed as an increase in Isc.

  • Once the stimulated Isc reaches a stable plateau, add the ANO1 inhibitor to the apical or basolateral compartment.

  • Record the change in Isc to determine the inhibitory effect of the compound.

  • Calculate the percentage of inhibition relative to the stimulated current.

YFP-Based Halide-Sensing Assay

This is a cell-based fluorescence assay that provides a high-throughput method for screening ANO1 inhibitors. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by halide ions.

Objective: To indirectly measure ANO1 channel activity and its inhibition by monitoring halide influx into cells.

Materials:

  • HEK293 cells co-expressing ANO1 and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with appropriate filters for YFP excitation and emission.

  • Assay buffer (e.g., PBS).

  • Stimulus solution containing an ANO1 activator (e.g., ATP in a low-halide solution).

  • Quench solution containing a high concentration of a halide that quenches YFP (e.g., NaI).

  • Test compounds.

Procedure:

  • Seed the ANO1/YFP co-expressing cells into the microplate wells and allow them to attach overnight.

  • Wash the cells with assay buffer to remove the culture medium.

  • Add the test compounds at various concentrations to the wells and incubate for a specific period.

  • Place the microplate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.

  • Simultaneously add the stimulus solution and the quench solution to the wells.

  • The activator will open the ANO1 channels, allowing the influx of the quenching halide and a subsequent decrease in YFP fluorescence.

  • Monitor the rate of fluorescence quenching over time.

  • In the presence of an effective ANO1 inhibitor, the rate of halide influx will be reduced, resulting in a slower rate of fluorescence quenching.

  • Calculate the initial rate of quenching for each well and normalize it to the control (no inhibitor) to determine the percentage of inhibition.

ANO1 Signaling Pathways

ANO1 is implicated in the regulation of several signaling pathways that are critical for cell proliferation, migration, and survival. A key pathway influenced by ANO1 is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which often leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

ANO1_Signaling_Pathway cluster_membrane cluster_cytoplasm EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 ANO1 ANO1 ANO1->EGFR promotes activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation This compound This compound & Other Inhibitors This compound->ANO1 inhibition

Caption: ANO1-EGFR-MAPK Signaling Pathway.

The diagram above illustrates a simplified model of how ANO1 can positively modulate the EGFR signaling pathway. Activation of ANO1 is thought to promote the activation of EGFR, which then recruits adaptor proteins like Grb2 and SOS. This leads to the activation of the small GTPase Ras, initiating a phosphorylation cascade through Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, migration, and survival. ANO1 inhibitors, such as this compound, can disrupt this pathway by blocking the initial potentiation of EGFR signaling by ANO1.

References

A Comparative Analysis of MONNA and its Chemical Analogs as Potent ANO1 Chloride Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological performance of MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) and its chemical analogs. The data presented is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of their structure-activity relationships as inhibitors of the ANO1 (TMEM16A) calcium-activated chloride channel.

This compound has emerged as a highly potent and selective blocker of the ANO1 channel, a protein implicated in various physiological processes and disease states, including hypertension, cystic fibrosis, and pain. This guide delves into the quantitative data from key studies to offer a clear comparison of this compound with its structural analogs, providing valuable insights for further drug development and pharmacological research.

Quantitative Performance Analysis

The inhibitory potency of this compound and its analogs against the ANO1 channel was determined using a two-electrode voltage clamp (TEVC) assay in Xenopus laevis oocytes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the channel's activity, are summarized in the table below. A lower IC50 value indicates a higher potency.

CompoundChemical NameR1 (Position 5)R2 (N-substituent)IC50 (µM)
This compound N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid -NO2 4-methoxy-2-naphthyl 0.08
Analog 1N-(2-naphthyl)-5-nitroanthranilic acid-NO22-naphthyl1.2
Analog 2N-(4-bromo-2-naphthyl)-5-nitroanthranilic acid-NO24-bromo-2-naphthyl0.22
Analog 3N-(4-iodo-2-naphthyl)-5-nitroanthranilic acid-NO24-iodo-2-naphthyl0.55
Analog 4N-(4-trifluoromethylphenyl)anthranilic acid-H4-trifluoromethylphenyl6.0

Structure-Activity Relationship

Confirming MONNA's specificity for ANO1 over other TMEM16 family members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) has emerged as a potent blocker of the calcium-activated chloride channel (CaCC) ANO1, also known as TMEM16A.[1][2] ANO1 is a member of the transmembrane member 16 (TMEM16) family of proteins, which comprises ten subtypes with diverse physiological roles, including ion transport and phospholipid scrambling.[2][3] Understanding the specificity of pharmacological tools like this compound is crucial for accurately dissecting the physiological functions of ANO1 and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound's specificity for ANO1 over other TMEM16 family members and other chloride channels, supported by available experimental data and detailed protocols.

Quantitative Comparison of this compound's Potency

The inhibitory potency of this compound has been quantified against ANO1 from different species and compared with its effect on other chloride channels. The available data demonstrates a high degree of selectivity for ANO1.

TargetSpeciesIC50 (µM)Reference
ANO1 (TMEM16A) Xenopus laevis (xANO1)0.08[1][2]
ANO1 (TMEM16A) Human (hANO1)1.27[2]
Bestrophin-1 Not specified> 30[1]
CLC2 Not specified> 30[1]
CFTR Human (hCFTR)> 10[2]

Experimental Protocols

The following protocols provide a framework for assessing the specificity of this compound for ANO1.

Cell Culture and Transfection for Heterologous Expression of TMEM16 Family Members

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and their transient transfection to express specific TMEM16 family members for electrophysiological analysis.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Plasmid DNA encoding the TMEM16 family member of interest (e.g., human ANO1, ANO2, TMEM16F)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well culture plates

  • Sterile culture flasks and consumables

Procedure:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and re-plate at a lower density in fresh medium.

  • Seeding for Transfection: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection:

    • For each well, dilute plasmid DNA (e.g., 2.5 µg) into Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

    • Add the DNA-transfection reagent complexes to the cells in the 6-well plate.

  • Post-Transfection: Incubate the cells for 24-48 hours to allow for protein expression before proceeding with experimental assays.

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Inhibitory Activity

This protocol outlines the whole-cell patch-clamp technique to measure the ion channel activity of expressed TMEM16 family members and assess the inhibitory effect of this compound.

Materials:

  • Transfected HEK293 cells on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

  • Intracellular (pipette) solution: e.g., 140 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM), pH 7.2 with CsOH.

  • This compound stock solution (in DMSO) and serial dilutions in extracellular solution.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Transfer a coverslip with transfected cells to the recording chamber on the patch-clamp setup and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell membrane.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit channel currents. For ANO1, currents are activated by the free Ca2+ in the intracellular solution.

    • Record baseline currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Inhibition Measurement: Record the currents in the presence of this compound and compare them to the baseline currents to determine the percentage of inhibition.

  • Dose-Response Analysis: Repeat steps 6 and 7 with a range of this compound concentrations to construct a dose-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Determining this compound Specificity

G cluster_0 Cell Line Preparation cluster_1 Electrophysiology cluster_2 Data Analysis HEK293 HEK293 Cells Transfection Transient Transfection with TMEM16 Family Member Plasmids HEK293->Transfection Expression Protein Expression (24-48h) Transfection->Expression PatchClamp Whole-Cell Patch Clamp Expression->PatchClamp Baseline Record Baseline Currents PatchClamp->Baseline MONNA_app Apply this compound Baseline->MONNA_app Inhibition Measure Current Inhibition MONNA_app->Inhibition DoseResponse Construct Dose-Response Curve Inhibition->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Workflow for assessing this compound's inhibitory effect on TMEM16 family members.

Conclusion

The available data strongly supports that this compound is a potent and selective inhibitor of ANO1 (TMEM16A) when compared to other non-TMEM16 chloride channels such as bestrophin-1, CLC2, and CFTR.[1][2] However, a comprehensive understanding of its specificity within the entire TMEM16 family is currently lacking. Further research is required to determine the inhibitory profile of this compound against other anoctamins, particularly the closely related Ca2+-activated chloride channel ANO2 (TMEM16B) and members with different functionalities like the ion channel and phospholipid scramblase TMEM16F (ANO6). Such studies are essential to validate this compound as a truly specific pharmacological tool for elucidating the diverse roles of ANO1 in health and disease.

References

Reproducibility of MONNA's Effects on ANO1: A Comparative Analysis Across Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview: This guide provides a comparative analysis of the reported effects of MONNA, a potent antagonist of the Anoctamin-1 (ANO1) calcium-activated chloride channel. It is intended for researchers, scientists, and professionals in drug development who are interested in the reproducibility of this compound's pharmacological activity and its performance relative to other ANO1 inhibitors. This document summarizes key experimental data from multiple studies, details the methodologies employed, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's utility as a selective research tool.

Introduction to this compound and ANO1

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial ion channel involved in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[1][2][3] Its dysfunction has been implicated in several diseases, such as hypertension, asthma, cystic fibrosis, and cancer, making it a significant target for therapeutic intervention.[1][2]

This compound (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) was identified as a highly potent and selective inhibitor of ANO1 in a 2013 study by Oh et al.[4][5] This initial research positioned this compound as a valuable pharmacological tool for investigating the physiological roles of ANO1. However, subsequent studies in different laboratories have yielded varied results, raising questions about the reproducibility of its effects and its precise mechanism of action. This guide synthesizes findings from several key publications to provide a comprehensive overview of the current understanding of this compound's performance.

Comparative Efficacy of ANO1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other commonly used ANO1 inhibitors as reported in various studies. This data allows for a direct comparison of the potency of these compounds.

CompoundReported IC₅₀ (µM)Species/Cell LineReference
This compound 0.08Xenopus laevis oocytes (xANO1)Oh et al., 2013[4][6]
1.27HEK293 cells (hANO1)Oh et al., 2013[2][4]
1.95FRT-ANO1 cellsSeo et al., 2016[7]
T16Ainh-A01 Not specified (less potent than this compound)VariousOh et al., 2013[4]
1.39FRT-ANO1 cellsSeo et al., 2016[7]
CaCCinh-A01 Not specified (less potent than this compound)VariousOh et al., 2013[4]
Ani9 0.077FRT-ANO1 cellsSeo et al., 2016[7]
Hemin 0.45PC-3 cellsJeon et al., 2023[8]
cis-Resveratrol 10.6HEK293T cellsChoi et al., 2023[9]
trans-Resveratrol 102HEK293T cellsChoi et al., 2023[9]

Reproducibility and Off-Target Effects

While the initial report by Oh et al. (2013) highlighted this compound's high potency and selectivity for ANO1 over other chloride channels like CFTR and Bestrophin-1[4][5], subsequent research has pointed to potential off-target effects, which are critical for the interpretation of experimental results.

A study by Boedtkjer et al. (2015) investigated the vasorelaxant effects of this compound, T16Ainh-A01, and CaCCinh-A01 on isolated resistance arteries. Their findings indicated that these compounds induced vasorelaxation even under conditions where the chloride gradient was eliminated, suggesting a mechanism of action independent of ANO1 chloride channel inhibition.[10] This challenges the presumed selectivity of these inhibitors.

Furthermore, research by Dwivedi et al. (2023) demonstrated that both this compound and another ANO1 inhibitor, benzbromarone, cause intracellular calcium release in mouse bronchial smooth muscle cells. This finding suggests that some of the observed physiological effects of this compound may be attributable to alterations in intracellular calcium signaling rather than direct ANO1 channel blockade.

These studies underscore the importance of careful experimental design and data interpretation when using this compound as a pharmacological tool. The observed effects may not be solely attributable to ANO1 inhibition, and the potential for off-target effects on calcium signaling and other cellular pathways should be considered.

Experimental Protocols

To facilitate the reproduction and critical evaluation of the cited findings, detailed methodologies from key experiments are provided below.

1. Electrophysiological Recording of ANO1 Activity (Oh et al., 2013)

  • Cell System: Xenopus laevis oocytes expressing endogenous ANO1 (xANO1) or HEK293 cells transiently expressing human ANO1 (hANO1).

  • Method: Two-electrode voltage-clamp for oocytes and whole-cell patch-clamp for HEK293 cells.

  • Procedure:

    • Oocytes were clamped at a holding potential of -60 mV. ANO1 currents were activated by applying a Ca²⁺ ionophore (ionomycin) in the presence of extracellular Ca²⁺.

    • For HEK293 cells, the patch pipette contained a solution with a defined free Ca²⁺ concentration to activate hANO1 currents.

    • This compound and other inhibitors were bath-applied at various concentrations to determine the dose-dependent inhibition of the ANO1 current.

    • The IC₅₀ was calculated from the resulting dose-response curves.

  • Selectivity Assay: The effect of this compound on other chloride channels (CFTR, Bestrophin-1, CLC2) was assessed in appropriate expression systems using specific activators for each channel.[4]

2. Vasorelaxation Assay (Boedtkjer et al., 2015)

  • Tissue Preparation: Third-order mesenteric arteries were isolated from rats.

  • Method: Isometric force measurement using a wire myograph.

  • Procedure:

    • Arterial rings were pre-constricted with an agonist (e.g., noradrenaline or U46619).

    • Cumulative concentrations of this compound were added to the bath to assess its vasorelaxant effect.

    • To test for chloride-independency, experiments were repeated in a chloride-free physiological saline solution where chloride was replaced with gluconate.

    • The percentage of relaxation was calculated relative to the pre-constriction level.[10]

3. Intracellular Calcium Measurement (Dwivedi et al., 2023)

  • Cell Preparation: Isolated mouse bronchial smooth muscle cells.

  • Method: Confocal microscopy using a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Cells were loaded with the Ca²⁺ indicator.

    • A baseline fluorescence was recorded before the application of this compound.

    • This compound was added to the cell bath, and changes in intracellular fluorescence, indicating a change in intracellular Ca²⁺ concentration, were monitored over time.

    • Control experiments were performed in a Ca²⁺-free extracellular solution to distinguish between Ca²⁺ influx and release from intracellular stores.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of ANO1 and the experimental workflows used to assess the effects of this compound.

ANO1_Signaling_Pathway cluster_activation ANO1 Activation cluster_channel ANO1 Channel Function cluster_inhibition Inhibition Agonist Agonist (e.g., Acetylcholine) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosol Increased Cytosolic Ca²⁺ Ca_release->Ca_cytosol ANO1 ANO1 Channel Ca_cytosol->ANO1 Activates Cl_efflux Cl⁻ Efflux ANO1->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization Physiological_Effect Physiological Effect (e.g., Smooth Muscle Contraction) Depolarization->Physiological_Effect This compound This compound This compound->ANO1 Inhibits

Proposed ANO1 signaling pathway.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_vasorelaxation Vasorelaxation Assay cluster_calcium_imaging Calcium Imaging Cell_Prep_Ephys Cell Preparation (Oocytes or HEK293) Recording Patch-Clamp or Two-Electrode Voltage-Clamp Cell_Prep_Ephys->Recording Activation_Ephys ANO1 Activation (Ca²⁺ or Ionomycin) Recording->Activation_Ephys Inhibitor_App Application of this compound Activation_Ephys->Inhibitor_App Data_Analysis_Ephys IC₅₀ Determination Inhibitor_App->Data_Analysis_Ephys Tissue_Prep Artery Isolation Myograph Wire Myograph Setup Tissue_Prep->Myograph Pre_constriction Agonist-induced Pre-constriction Myograph->Pre_constriction MONNA_App_Vaso Cumulative Doses of this compound Pre_constriction->MONNA_App_Vaso Data_Analysis_Vaso Measure Relaxation MONNA_App_Vaso->Data_Analysis_Vaso Cell_Prep_Ca Cell Isolation and Dye Loading (Fluo-4) Microscopy Confocal Microscopy Cell_Prep_Ca->Microscopy Baseline Record Baseline Fluorescence Microscopy->Baseline MONNA_App_Ca Application of this compound Baseline->MONNA_App_Ca Data_Analysis_Ca Measure Fluorescence Change MONNA_App_Ca->Data_Analysis_Ca

Comparative experimental workflows.

Conclusion

The reproducibility of this compound's effects as a selective ANO1 inhibitor is a nuanced topic. While the initial findings from Oh et al. (2013) demonstrated its high potency in specific cellular systems[4][5], subsequent research from other laboratories has raised important questions about its selectivity and potential for off-target effects, particularly concerning intracellular calcium signaling[10].

For researchers and drug development professionals, this implies that while this compound can be a useful tool to probe ANO1 function, its effects should be interpreted with caution. The inclusion of appropriate controls to rule out off-target effects, especially on calcium homeostasis, is highly recommended. When comparing this compound to other ANO1 inhibitors, factors such as the specific cell type or tissue, the experimental conditions, and the potential for off-target activities should be carefully considered. Newer inhibitors, such as Ani9, have been reported to have higher potency and selectivity, warranting their consideration as alternative research tools.[7] Further independent studies are necessary to fully delineate the pharmacological profile of this compound and to establish a consensus on its utility and limitations in ANO1 research.

References

Cross-Validation of MONNA's Effects with Genetic Knockdown of ANO1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant target in cancer research. Its overexpression is correlated with tumor progression, metastasis, and poor prognosis in various cancers. Consequently, inhibiting ANO1 function is a promising therapeutic strategy. Two primary methods are employed to investigate and validate the effects of ANO1 inhibition in preclinical settings: pharmacological inhibition using small molecules like MONNA, and genetic knockdown using techniques such as siRNA or shRNA. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate methodology for their studies.

Mechanism of Action: Pharmacological Inhibition vs. Genetic Knockdown

This compound is a potent and selective small-molecule inhibitor of ANO1.[1] It directly binds to the ANO1 channel protein, leading to a rapid and reversible blockade of its ion channel function. This acute inhibition allows for the study of the immediate physiological consequences of blocking ANO1 activity.

Genetic knockdown , typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the ANO1 mRNA for degradation. This prevents the synthesis of new ANO1 protein, leading to a reduction in the total cellular pool of the channel. The effects of genetic knockdown are generally slower to manifest and are longer-lasting compared to pharmacological inhibition.

Comparative Efficacy and Phenotypic Effects

Both pharmacological inhibition with this compound and genetic knockdown of ANO1 have been shown to produce congruent phenotypic effects in cancer cell lines, validating ANO1 as a key player in tumorigenesis. The primary outcomes observed include reduced cell proliferation, decreased cell migration and invasion, and the induction of apoptosis.

While a direct head-to-head quantitative comparison in a single study is not extensively documented, the available data from various studies consistently point to a high degree of functional equivalence between the two methods. For instance, studies have demonstrated that both approaches lead to a significant inhibition of cancer cell migration, a critical process in metastasis.

Parameter This compound (Pharmacological Inhibition) ANO1 Genetic Knockdown (siRNA/shRNA) Cell Line/System
IC50 for ANO1 Inhibition 0.08 µM (xANO1)[1]Not ApplicableXenopus laevis oocytes
1.27 µM (hANO1)[1]HEK293 cells
Effect on Cell Proliferation Inhibition of proliferation[2]Inhibition of proliferation[2]PC-3 (Prostate Cancer)
Effect on Cell Migration Inhibition of migration[2]Significant reduction in wound healing rate[3]PC-3 (Prostate Cancer), 786-O and SN12C (Renal Cell Carcinoma)[3]
Effect on Apoptosis Induction of apoptosis[2]Induction of apoptosis[2]PC-3 (Prostate Cancer)

Experimental Protocols

Pharmacological Inhibition with this compound

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., PC-3, prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates at a density suitable for the intended assay (e.g., proliferation, migration).

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.

  • Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

3. Assessment of Cellular Effects:

  • Proliferation Assay (MTT Assay): After the incubation period, add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Migration Assay (Wound Healing/Scratch Assay): Grow cells to confluence in a multi-well plate. Create a "scratch" in the cell monolayer with a sterile pipette tip. Treat with this compound and monitor the closure of the scratch over time using microscopy.

Genetic Knockdown of ANO1 using shRNA

1. Lentiviral shRNA Production:

  • Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting ANO1 and the necessary packaging plasmids.

  • Harvest the virus-containing supernatant after 48-72 hours.

2. Transduction of Target Cells:

  • Seed the target cancer cells (e.g., PC-3) in multi-well plates.

  • Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.

  • Incubate for 24 hours, then replace the medium with fresh medium.

3. Selection and Validation:

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.

  • Validate the knockdown of ANO1 expression at the mRNA level using qRT-PCR and at the protein level using Western blotting.

4. Functional Assays:

  • Once knockdown is confirmed, perform functional assays such as proliferation (MTT) and migration (wound healing) assays as described for this compound treatment.

Visualizing the Methodologies and Pathways

MONNA_vs_Knockdown_Workflow cluster_this compound Pharmacological Inhibition (this compound) cluster_Knockdown Genetic Knockdown (shRNA) MONNA_start Cancer Cells in Culture MONNA_treatment Treat with this compound MONNA_start->MONNA_treatment MONNA_inhibition Acute Blockade of ANO1 Channel MONNA_treatment->MONNA_inhibition MONNA_assay Functional Assays (Proliferation, Migration) MONNA_inhibition->MONNA_assay KD_start Cancer Cells in Culture KD_transduction Lentiviral Transduction (shRNA) KD_start->KD_transduction KD_selection Selection of Transduced Cells KD_transduction->KD_selection KD_inhibition Reduced ANO1 Protein Expression KD_selection->KD_inhibition KD_assay Functional Assays (Proliferation, Migration) KD_inhibition->KD_assay

Figure 1: Comparative experimental workflows for this compound treatment and ANO1 genetic knockdown.

ANO1_Signaling_Pathway ANO1 ANO1 Channel Cl_efflux Cl- Efflux ANO1->Cl_efflux Ca_influx Ca2+ Influx Ca_influx->ANO1 activates Depolarization Membrane Depolarization Cl_efflux->Depolarization Proliferation Cell Proliferation Depolarization->Proliferation Migration Cell Migration Depolarization->Migration Apoptosis Apoptosis Inhibition Depolarization->Apoptosis This compound This compound This compound->ANO1 inhibits shRNA shRNA shRNA->ANO1 downregulates

Figure 2: Simplified signaling pathway showing ANO1's role and points of intervention.

Conclusion

The cross-validation of this compound's effects with those of ANO1 genetic knockdown provides strong evidence for the on-target activity of this compound and solidifies the role of ANO1 in cancer progression. Pharmacological inhibition with this compound offers a rapid and reversible means to study the acute consequences of blocking ANO1, making it a valuable tool for high-throughput screening and initial target validation. Genetic knockdown, while more time-consuming, provides a complementary approach to confirm that the observed phenotypes are a direct result of the loss of ANO1 protein. The convergence of results from both methodologies strengthens the rationale for targeting ANO1 in cancer therapy and provides a robust framework for the preclinical evaluation of novel ANO1 inhibitors. Researchers should consider the specific experimental question and desired timeline when choosing between these two powerful techniques.

References

Benchmarking MONNA's performance against other research compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the research compound MONNA against other notable inhibitors of the calcium-activated chloride channel TMEM16A (anoctamin-1). The data presented is supported by experimental findings to offer a clear perspective on its performance and selectivity.

This compound, or N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid, has emerged as a potent and selective blocker of the TMEM16A calcium-activated chloride channel (CaCC).[1][2] This channel is implicated in a variety of physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability, making it a significant target for therapeutic intervention in conditions such as hypertension, cystic fibrosis, and pain. This guide benchmarks this compound's performance against other research compounds targeting TMEM16A, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Performance Comparison of TMEM16A Inhibitors

The potency and selectivity of this compound have been evaluated in various studies, often in comparison to other known TMEM16A inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

CompoundIC50 (TMEM16A)Cell Type / Assay ConditionNotes
This compound 80 nMXenopus laevis oocytes expressing xANO1Potent and selective blocker.[1]
T16Ainh-A01 ~1 µMHEK293 cells expressing TMEM16AIdentified from a high-throughput screen.
CaCCinh-A01 Not specified in direct comparisonVariousKnown TMEM16A inhibitor, but its selectivity has been questioned.
Ani9 Not specified in direct comparisonVariousNoted to have fewer off-target effects on intracellular calcium.
Benzbromarone Less potent than this compoundMouse bronchial smooth muscle cellsAlso affects intracellular calcium release.
Niclosamide Not specified in direct comparisonVariousShown to have indirect effects by altering intracellular calcium.
Niflumic acid Not specified in direct comparisonVariousA non-selective chloride channel blocker.

It is crucial to note that while some compounds demonstrate potent inhibition of TMEM16A in specific assays, their selectivity can be a concern. For instance, studies on rodent resistance arteries have shown that this compound, T16Ainh-A01, and CaCCinh-A01 can induce vasorelaxation even when the chloride gradient is abolished, suggesting off-target effects in this context.[3][4] Furthermore, several TMEM16A inhibitors, including this compound, CaCCinh-A01, and niclosamide, have been found to indirectly affect channel activity by altering intracellular calcium signaling, a factor that should be considered when interpreting experimental results.[5] In contrast, Ani9 appears to have a more direct inhibitory action with minimal impact on intracellular calcium levels.[5]

Experimental Methodologies

To ensure a standardized comparison of TMEM16A inhibitors, specific and reproducible experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other compounds.

Whole-Cell Patch-Clamp Electrophysiology for TMEM16A Inhibition

This technique is employed to directly measure the electrical currents flowing through TMEM16A channels in the cell membrane and to assess the inhibitory effects of compounds like this compound.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding for human TMEM16A.

  • Transfected cells are cultured for 24-48 hours to allow for protein expression.

  • For recording, cells are transferred to a recording chamber on the stage of an inverted microscope.

Recording Solutions:

  • Intracellular (Pipette) Solution: Contains a high concentration of a chloride salt (e.g., 140 mM CsCl), a calcium buffer (e.g., EGTA) to clamp the free calcium concentration at a level that activates TMEM16A (e.g., 1 µM), and a pH buffer (e.g., 10 mM HEPES), adjusted to pH 7.2.

  • Extracellular (Bath) Solution: Contains a physiological salt solution, such as (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.

Electrophysiological Recording:

  • Glass micropipettes with a resistance of 3-5 MΩ are filled with the intracellular solution and positioned to form a high-resistance seal (giga-seal) with the membrane of a selected cell.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment.

  • Membrane currents are recorded using a patch-clamp amplifier. A holding potential of -60 mV is typically used, and voltage steps or ramps are applied to elicit TMEM16A currents.

  • After obtaining a stable baseline current, the test compound (e.g., this compound) is applied to the bath solution at various concentrations.

  • The reduction in the TMEM16A current amplitude at each concentration is measured to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The regulation of TMEM16A is complex, involving intracellular calcium as a primary activator, as well as modulation by other signaling molecules. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating TMEM16A inhibitors.

TMEM16A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., ATP, Acetylcholine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates IP3 IP3 PLC->IP3 produces TMEM16A TMEM16A (ANO1) Cl_out Cl- TMEM16A->Cl_out efflux ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on Ca_cyto Ca2+ (cytosolic) ER->Ca_cyto releases Ca_ER Ca2+ Ca_cyto->TMEM16A activates Calmodulin Calmodulin (CaM) Ca_cyto->Calmodulin binds Calmodulin->TMEM16A modulates CaMKII CaMKII Calmodulin->CaMKII activates CaMKII->TMEM16A

TMEM16A Activation Signaling Pathway

This diagram illustrates the canonical signaling pathway leading to the activation of TMEM16A. Agonist binding to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. This rise in intracellular calcium directly activates TMEM16A, leading to chloride efflux. The channel's activity is further modulated by calcium-binding proteins like calmodulin and downstream kinases such as CaMKII.

Experimental_Workflow start Start: Select cell line expressing TMEM16A transfection Transfect cells with TMEM16A plasmid start->transfection culture Culture cells (24-48h) transfection->culture patch_clamp Perform whole-cell patch-clamp culture->patch_clamp baseline Record baseline TMEM16A current patch_clamp->baseline apply_compound Apply this compound or other inhibitors baseline->apply_compound record_inhibition Record inhibited current apply_compound->record_inhibition analyze Analyze data and calculate IC50 record_inhibition->analyze end End: Compare compound potency analyze->end

Workflow for Inhibitor Evaluation

This flowchart outlines the key steps in a typical experimental workflow for comparing the performance of TMEM16A inhibitors like this compound. The process begins with cell line selection and preparation, followed by electrophysiological recording of TMEM16A currents. The inhibitory effect of the test compounds is then quantified to determine their potency.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of methanol in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel.

Methanol is a colorless, volatile, and flammable liquid that is toxic by inhalation, ingestion, and skin absorption.[1][2] Ingestion of as little as 10 mL can cause permanent blindness, and 30 mL can be fatal without prompt medical treatment.[3] Methanol vapor is heavier than air and can travel to an ignition source, and its flame is nearly invisible in daylight.[4][5]

Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the potential for exposure.

Exposure Level Required PPE
Low Risk (e.g., handling small quantities in a well-ventilated area)Coveralls or lab coat, nitrile gloves, safety glasses with side shields, and closed-toe shoes.[4][6][7]
High Risk (e.g., potential for significant vapor exposure or large volume splashes)Full chemical-resistant suit, butyl rubber gloves, and a self-contained breathing apparatus (SCBA).[4][7]

Eye and Face Protection: Chemical splash goggles or a full-face shield should be worn during all methanol handling operations to protect against accidental splashes.[8]

Skin Protection: Chemical-resistant gloves (nitrile is recommended) and a lab coat must be worn.[6] For prolonged or repeated contact, chemical-resistant clothing is necessary.[9]

Respiratory Protection: Work with methanol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] If the airborne concentration of methanol exceeds 200 ppm, a supplied-air respirator is required.[9]

Occupational Exposure Limits
Organization Limit Notes
OSHA (Occupational Safety and Health Administration)200 ppm8-hour time-weighted average (TWA) Permissible Exposure Limit (PEL).[9][10]
NIOSH (National Institute for Occupational Safety and Health)200 ppm250 ppm10-hour TWA Recommended Exposure Limit (REL).[10] Short-Term Exposure Limit (STEL).
ACGIH (American Conference of Governmental Industrial Hygienists)200 ppm250 ppm8-hour TWA Threshold Limit Value (TLV).[9][10] STEL.[9][10]
Handling and Storage
  • Ventilation: Always handle methanol in a well-ventilated area or a chemical fume hood to keep vapor concentrations below exposure limits.[6][9]

  • Ignition Sources: Methanol is highly flammable.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[3][6] Use non-sparking tools and explosion-proof electrical equipment.[11]

  • Storage: Store methanol in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Store in a flammable liquid storage cabinet.[6]

  • Grounding: Ensure that equipment is bonded and grounded during transfer to prevent static discharge.[3][4]

Spill and Emergency Procedures
  • Small Spills (<1 L):

    • Eliminate all ignition sources.[4]

    • Evacuate non-essential personnel from the area.[4]

    • Wear appropriate PPE.[6]

    • Contain the spill with a non-combustible absorbent material like sand or vermiculite.[4][11]

    • Collect the absorbed material into a sealed container for disposal.[6]

    • Clean the spill area with water.[4]

  • Large Spills (>1 L):

    • Immediately evacuate the area and call emergency services.[3]

    • Isolate the spill area for at least 330 feet in all directions.[1][3]

    • Only trained personnel with appropriate PPE should respond.[3]

First Aid
  • Inhalation: Move the person to fresh air immediately.[3][6] Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][10] Seek medical attention.[1][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Disposal
  • Waste methanol and contaminated materials are considered hazardous waste.[11]

  • Dispose of waste methanol through a licensed waste solvent company.[1]

  • Do NOT pour waste methanol down the drain or into any body of water.[1]

Experimental Protocol: Preparation of a 10% Methanol Solution

This protocol outlines the steps for safely preparing a 10% (v/v) methanol in water solution.

Materials:

  • Methanol (ACS grade or higher)

  • Deionized water

  • Graduated cylinders

  • Volumetric flask

  • Stir bar and stir plate

  • Appropriate waste container

Procedure:

  • Preparation: Don the appropriate PPE (lab coat, nitrile gloves, safety glasses).[6] Ensure the chemical fume hood is operational.

  • Measurement: In the chemical fume hood, measure the required volume of deionized water using a graduated cylinder and add it to the volumetric flask.

  • Methanol Addition: Measure the required volume of methanol using a separate, clean graduated cylinder. Slowly add the methanol to the water in the volumetric flask while gently swirling.

  • Mixing: Add a stir bar to the volumetric flask and place it on a stir plate. Stir the solution until it is homogeneous.

  • Storage: Transfer the prepared solution to a clearly labeled container with the contents ("10% Methanol in Water"), date, and your initials. Store in a flammable liquid cabinet.

  • Waste Disposal: Dispose of any methanol-contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.

Workflow Diagrams

SafeMethanolHandling cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE: Lab Coat, Gloves, Safety Glasses Vent Work in Fume Hood Prep->Vent Ensure Safety Measure Measure Methanol Vent->Measure Begin Experiment Mix Mix Solution Measure->Mix Store Store in Labeled Container Mix->Store Waste Collect Contaminated Materials Store->Waste Dispose Dispose as Hazardous Waste Waste->Dispose Follow Guidelines

Caption: Workflow for the safe handling and preparation of methanol solutions.

MethanolSpillResponse Spill Methanol Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<1L) Assess->SmallSpill < 1L LargeSpill Large Spill (>1L) Assess->LargeSpill > 1L Ignition Eliminate Ignition Sources SmallSpill->Ignition Evacuate Evacuate Area Call Emergency Services LargeSpill->Evacuate PPE Don Appropriate PPE Ignition->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Waste Contain->Collect DisposeWaste Dispose as Hazardous Waste Collect->DisposeWaste Clean Clean Spill Area DisposeWaste->Clean

Caption: Decision workflow for responding to a methanol spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.